6-Bromoisoindolin-1-one
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTCKZQYVIURAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623521 | |
| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675109-26-9 | |
| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromoisoindolin-1-one: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoisoindolin-1-one is a halogenated derivative of the isoindolin-1-one scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of the potential biological activities associated with the broader isoindolinone class of compounds. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the use of this compound as a key building block for novel therapeutic agents.
Physicochemical Properties
This compound is a white to off-white or light yellow crystalline solid.[1] Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | |
| CAS Number | 675109-26-9 | |
| Appearance | White to off-white/light yellow crystalline powder | [1] |
| Melting Point | 156-158 °C | [1] |
| Boiling Point (Predicted) | 431.7 ± 45.0 °C | |
| Density (Predicted) | 1.666 ± 0.06 g/cm³ | |
| Solubility | Soluble in chloroform, ethanol, dichloromethane, and ether. | [1] |
| Purity | Typically available at ≥97% | |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from 2-benzofuran-1(3H)-one. The following experimental protocols are based on the methodology described in patent CN105153013A.[2]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Bromination of 2-Benzofuran-1(3H)-one (I)
-
Procedure: In a suitable organic solvent (e.g., trichloromethane, acetic acid, carbon tetrachloride, or DMF), dissolve 2-benzofuran-1(3H)-one (Compound I).[2] Add N-bromosuccinimide (NBS) in a molar ratio of approximately 1:1.2 (Compound I:NBS).[2] The reaction is carried out to yield a mixture of bromo-substituted benzofuranones (Compounds IIa and IIb).[2]
-
Work-up and Purification: The crude product can be extracted and purified by recrystallization from a solvent system such as petroleum ether, ethyl acetate, or isopropyl ether.[2]
Step 2: Alkaline Hydrolysis and Separation
-
Procedure: The mixture of Compounds IIa and IIb is subjected to hydrolysis under alkaline conditions using an aqueous sodium hydroxide solution at a temperature of 20-50 °C.[2]
-
Separation: The desired hydrolysate (Compound IIIa, the sodium salt of 5-bromo-2-(hydroxymethyl)benzoic acid) is separated from the reaction mixture by recrystallization from methanol, ethanol, water, or a mixture thereof.[2] In one example, the crude product was dissolved in methanol, and a 2 mol/L NaOH solution was added. The mixture was stirred at room temperature for 2 hours. After removing the solvent, the solid residue was recrystallized to yield pure Compound IIIa with a reported yield of 84%.[2]
Step 3: Acidic Cyclization
-
Procedure: Compound IIIa is dissolved in a suitable solvent and treated with an acidic solution, such as hydrochloric acid or sulfuric acid, at 20-50 °C to induce cyclization and form Compound IIa (6-bromo-2-benzofuran-1(3H)-one).[2] For instance, Compound IIIa was dissolved in a mixture of methanol and water, followed by the dropwise addition of 6 mol/L hydrochloric acid. The reaction was stirred at room temperature for 30 minutes.[2]
Step 4: Chlorination
-
Procedure: Compound IIa is reacted with thionyl chloride in an organic solvent like xylene, toluene, chlorobenzene, or ethylbenzene, in the presence of a catalyst. The reaction is typically conducted at 80-100 °C to produce the corresponding acyl chloride (Compound IV).[2]
Step 5: Ammonolysis
-
Procedure: Compound IV is subjected to reflux in ethanol, followed by the addition of ammonia water (e.g., 25% mass fraction), with a molar ratio of approximately 1:10 (Compound IV:ammonia).[2]
-
Work-up and Purification: After the reaction, the mixture is worked up by extraction with dichloromethane. The organic phase is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is stirred with ethyl acetate and filtered to yield this compound (Compound V).[2]
Purification Methodologies
Recrystallization:
-
General Protocol: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or water).[2] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
Column Chromatography:
-
General Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry. Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column. Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy
-
¹H NMR (400MHz, DMSO-d₆): δ = 4.35 (s, 2H), 7.56 (d, J=8.8Hz, 1H), 7.77 (d, J=2.0Hz, 1H), 7.79 (s, 1H), 8.72 (s, 1H).[2]
Mass Spectrometry
-
MS (EI): m/z = 212/214, corresponding to the isotopic pattern of bromine.[2]
Infrared (IR) Spectroscopy
-
N-H stretch: A medium to strong band is expected in the region of 3200-3400 cm⁻¹.
-
C=O stretch (lactam): A strong absorption band is anticipated around 1680-1640 cm⁻¹.
-
C-H stretch (aromatic): Peaks are expected above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks are expected below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Biological and Medicinal Chemistry Context
The isoindolin-1-one scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide array of pharmacological effects. While specific biological data for this compound is limited in the public domain, the activities of related isoindolinone derivatives provide a strong rationale for its potential utility in drug discovery.
Potential Therapeutic Applications of the Isoindolinone Scaffold
-
Anticancer Activity: Various isoindolinone derivatives have been synthesized and shown to possess cytotoxic effects against a range of cancer cell lines. The mechanisms of action often involve the inhibition of key cellular pathways, such as those regulated by kinases.
-
Neuroprotective Effects: Certain isoindolinone derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in the treatment of neurodegenerative diseases.
Involvement in Cellular Signaling Pathways
The biological effects of isoindolinone derivatives are often attributed to their modulation of specific signaling pathways.
Caption: A potential mechanism of action for an anti-inflammatory isoindolinone derivative.
-
NF-κB Pathway: Some isoindolinone derivatives may exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
-
Nrf2 Pathway: The neuroprotective effects of certain derivatives have been linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.
-
CDK Inhibition: Isoindolin-1-ones have been investigated as potential inhibitors of Cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.
The presence of the bromine atom at the 6-position of the isoindolinone core in this compound provides a valuable handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound is a versatile and valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide has provided a detailed overview of its physical and chemical properties, a comprehensive synthesis protocol, and an outline of the broader biological context of the isoindolinone scaffold. The information compiled herein is intended to support and facilitate further research and development in the field of medicinal chemistry.
References
6-Bromoisoindolin-1-one CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoisoindolin-1-one is a synthetic organic compound belonging to the isoindolinone class of molecules. The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential therapeutic applications based on the activities of related isoindolinone derivatives.
Chemical Identity and Structure
CAS Number: 675109-26-9
Molecular Structure:
Image Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [2][3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | ~156-158°C | [4] |
| Boiling Point (Predicted) | 431.7 ± 45.0 °C | [2] |
| Density (Predicted) | 1.666 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, dichloromethane, and ether. | [4] |
| Storage | Sealed in a dry place at room temperature. | [3] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been described in patent CN105153013A. The synthesis involves a multi-step process starting from 2-benzofuranone.
Experimental Protocol: Synthesis
Step 1: Bromination
-
To a solution of 2-benzofuranone (Compound I) in a suitable organic solvent (e.g., trichloromethane and acetic acid), add N-bromosuccinimide (NBS) in a 1:1.2 molar ratio.
-
Reflux the mixture at 40-60°C for 4-6 hours.
-
After the reaction, concentrate the solution to obtain a mixture of brominated intermediates (Compound IIa and IIb).
Step 2: Hydrolysis
-
To the crude product from the previous step dissolved in methanol, add a 2M NaOH solution at room temperature (the molar ratio of sodium hydroxide to Compound IIa should be 1.5:1).
-
Stir the mixture for 2 hours.
-
Remove the solvent under reduced pressure and recrystallize the solid residue from a suitable solvent system (e.g., methanol, ethanol, water, or a mixture thereof) to obtain pure 5-bromo-2-hydroxymethyl-benzoic acid sodium salt (Compound IIIa).
Step 3: Cyclization and Chlorination
-
The patent describes further steps of cyclization under acidic conditions, followed by reaction with thionyl chloride in the presence of a catalyst (e.g., boron trifluoride diethyl etherate and benzyltriethylammonium chloride) in an organic solvent like dimethylbenzene at 80-100°C to yield the corresponding acid chloride (Compound IV).[5]
Step 4: Amination
-
Reflux the resulting acid chloride (Compound IV) in ethanol for 2-3 hours.
-
Add aqueous ammonia (25% mass fraction, 10 equivalents) and continue to reflux for another 4-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Once the reaction is complete, concentrate the solution to remove ethanol, leading to the precipitation of the final product, this compound (Compound V).[5]
Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromoisoindolin-1-one, a valuable intermediate in medicinal chemistry and drug development. This document details a robust synthetic protocol, summarizes key physicochemical and spectroscopic data, and presents visual workflows to facilitate understanding and replication. All quantitative data is presented in structured tables for ease of comparison, and experimental methodologies are described in detail.
Introduction
This compound is a heterocyclic organic compound featuring a bromo-substituted isoindolinone core. This scaffold is of significant interest in the pharmaceutical industry as it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships in drug discovery programs. This guide aims to provide researchers with a detailed and practical resource for the preparation and characterization of this important synthetic intermediate.
Synthesis of this compound
A multi-step synthesis for this compound has been reported, starting from 4-bromo-2-methylbenzoic acid. The overall synthetic pathway is depicted below.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-3-(bromomethyl)phthalide (IIa) and 4-Bromo-3-(bromomethyl)phthalide (IIb) Mixture [1]
-
To a solution of 4-bromo-2-methylbenzoic acid (I) in an organic solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
After completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure to yield a mixture of the brominated intermediates (IIa) and (IIb).
Step 2: Synthesis of Sodium 5-bromo-2-(hydroxymethyl)benzoate (IIIa) [1]
-
The crude mixture from Step 1 is dissolved in a suitable solvent (e.g., methanol).
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature.
-
The solvent is evaporated, and the resulting solid is recrystallized from a mixed solvent system (e.g., methanol/ethanol/water) to isolate the pure sodium salt (IIIa).
Step 3: Synthesis of 6-Bromophthalide (IIa) [1]
-
The sodium salt (IIIa) is dissolved in a mixture of methanol and water.
-
An acidic solution (e.g., hydrochloric acid) is added dropwise, and the mixture is stirred at room temperature.
-
The product, 6-bromophthalide (IIa), precipitates and is collected by filtration.
Step 4: Synthesis of 5-Bromo-2-(chloromethyl)benzoyl chloride (IV) [1]
-
To a solution of 6-bromophthalide (IIa) in an organic solvent, thionyl chloride and a catalyst are added.
-
The reaction mixture is heated.
-
After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation to yield the acyl chloride (IV).
Step 5: Synthesis of this compound (V) [1]
-
The acyl chloride (IV) is dissolved in ethanol and refluxed.
-
Ammonia water is then added to the reaction mixture.
-
The final product, this compound (V), is obtained after workup and purification.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Characterization Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO | [2] |
| Molecular Weight | 212.05 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 156-158 °C | |
| Solubility | Soluble in chloroform, ethanol, dichloromethane, and ether | |
| Storage | Sealed in dry, room temperature | [3] |
Spectroscopic Data
¹H NMR (400MHz, DMSO-d₆): [1]
-
δ = 8.72 (s, 1H, -NH)
-
δ = 7.79 (s, 1H, Ar-H)
-
δ = 7.77 (d, J=2.0Hz, 1H, Ar-H)
-
δ = 7.56 (d, J=8.8Hz, 1H, Ar-H)
-
δ = 4.35 (s, 2H, -CH₂)
Mass Spectrometry (EI): [1]
-
m/z = 212/214 (M⁺)
¹³C NMR:
Infrared (IR) Spectroscopy:
Safety Information
This compound is an organic compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety goggles and gloves, to avoid contact with skin and eyes. Work should be conducted in a well-ventilated area or a fume hood to prevent inhalation of dust or vapors.
Conclusion
This technical guide has detailed a comprehensive synthetic route for this compound and compiled its key characterization data. The provided experimental protocols and workflows are intended to assist researchers in the efficient synthesis and verification of this valuable chemical intermediate. While foundational spectroscopic data (¹H NMR and MS) are available, further characterization, particularly ¹³C NMR and IR spectroscopy, would provide a more complete analytical profile of the compound. The information presented herein serves as a solid foundation for researchers and professionals engaged in drug discovery and development who require access to this versatile building block.
References
Spectral Data Analysis of 6-Bromoisoindolin-1-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and representative spectral data for the compound 6-Bromoisoindolin-1-one (CAS No: 675109-26-9). Due to the limited availability of public experimental data, this document presents the confirmed mass spectrometry data and offers a representative illustration of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data based on the compound's structure. The experimental protocols provided are generalized for the analysis of isoindolinone derivatives.
Introduction
This compound is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and drug discovery. The structural elucidation and confirmation of such molecules heavily rely on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry (MS). This guide aims to consolidate the spectral information for this compound to aid researchers in its identification and characterization.
Spectral Data Summary
The following tables summarize the available and representative quantitative data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray (ESP), Positive |
| Mass Analyzed | [M + H]⁺ |
| Expected m/z | 211.96/213.96 (for ⁷⁹Br/⁸¹Br isotopes) |
| Observed m/z | 212.3/214.3 |
Table 2: Representative ¹H NMR Spectral Data (Hypothetical)
Disclaimer: The following data are hypothetical and intended for illustrative purposes, as experimental data is not publicly available.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | Aromatic CH (H-7) |
| ~7.60 | dd | 1H | Aromatic CH (H-5) |
| ~7.50 | d | 1H | Aromatic CH (H-4) |
| ~4.50 | s | 2H | Methylene CH₂ (H-3) |
| ~8.20 | br s | 1H | Amide NH |
Table 3: Representative ¹³C NMR Spectral Data (Hypothetical)
Disclaimer: The following data are hypothetical and intended for illustrative purposes, as experimental data is not publicly available.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl C=O |
| ~145 | Aromatic C (C-7a) |
| ~135 | Aromatic C (C-3a) |
| ~130 | Aromatic CH (C-5) |
| ~125 | Aromatic C-Br (C-6) |
| ~124 | Aromatic CH (C-7) |
| ~122 | Aromatic CH (C-4) |
| ~45 | Methylene CH₂ |
Table 4: Representative IR Spectral Data (Hypothetical)
Disclaimer: The following data are hypothetical and intended for illustrative purposes, as experimental data is not publicly available.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch (Amide) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Lactam) |
| ~1600, ~1470 | Medium | Aromatic C=C Bending |
| ~820 | Strong | C-H Bending (out-of-plane) |
| ~680 | Medium | C-Br Stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the molecule's carbon-hydrogen framework.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
Typically, 16-32 scans are accumulated to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the elemental composition.
Methodology:
-
Sample Preparation: A dilute solution of the sample (approximately 1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS), is used.
-
Data Acquisition:
-
The sample solution is infused into the ESI source.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The data is acquired over a mass range that includes the expected molecular weight of the compound. The presence of bromine is confirmed by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
-
-
Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the structural elucidation of this compound.
A Technical Guide to the Solubility of 6-Bromoisoindolin-1-one for Pharmaceutical Research
Abstract: This technical guide provides a comprehensive overview of the solubility of 6-Bromoisoindolin-1-one, a key intermediate in the synthesis of bioactive molecules and pharmaceuticals. While quantitative solubility data in organic solvents is not extensively available in public literature, this document consolidates qualitative information and presents standardized experimental protocols for its precise determination. The guide is intended for researchers, chemists, and drug development professionals who utilize this compound in synthetic and medicinal chemistry applications.
Introduction
This compound is a heterocyclic organic compound that serves as a vital building block in the field of medicinal chemistry. Its isoindolinone core is a privileged scaffold found in numerous biologically active compounds. As an intermediate, it is particularly valuable for synthesizing a range of molecules, including potential kinase inhibitors for therapeutic applications.[1][2] The solubility of this intermediate in various organic solvents is a critical physical property that influences reaction conditions, purification methods, and the overall efficiency of synthetic routes. Understanding and quantifying its solubility is paramount for process optimization, scalability, and formulation development in the pharmaceutical industry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, storage, and application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 675109-26-9 | [3][4] |
| Molecular Formula | C₈H₆BrNO | [3][5] |
| Molecular Weight | 212.04 g/mol | [3] |
| Appearance | White or light yellow crystalline powder | [5] |
| Melting Point | 156-158 °C | [5] |
| Boiling Point | 431.7 ± 45.0 °C (Predicted) | [4] |
| Density | 1.666 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in common organic solvents is limited in publicly accessible literature. However, qualitative assessments from chemical suppliers and synthesis reports provide a general understanding of its solubility characteristics.
Qualitative Solubility
Based on available information, this compound is generally soluble in several common organic solvents. This solubility is crucial for its use in various chemical reactions, such as substitution and cyclization processes.[1][5] A summary of its qualitative solubility is provided in Table 2.
| Solvent | Type | Qualitative Solubility | Reference(s) |
| Chloroform (CHCl₃) | Chlorinated | Soluble | [5] |
| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | [5] |
| Ethanol (EtOH) | Polar Protic | Soluble | [5] |
| Diethyl Ether (Et₂O) | Ether | Soluble | [5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Presumed Soluble |
Note: Solubility in DMSO is presumed based on the typical solubility of similar organic compounds used in drug discovery screening.[6][7] Experimental verification is required.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[8][9] The following protocol provides a detailed methodology for determining the solubility of this compound.
Objective
To determine the saturation concentration (solubility) of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the sample for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, let the vial stand undisturbed to allow the excess solid to settle. For more effective separation, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a syringe filter to remove any residual solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
Figure 1. Workflow for the Shake-Flask Solubility Protocol.
Role in Drug Discovery and Development
This compound is an intermediate, meaning it is a starting point for the synthesis of more complex "lead" compounds that are tested for biological activity. The isoindolin-1-one scaffold is of high interest in drug discovery, particularly for developing kinase inhibitors.[2] Solubility is a non-negotiable characteristic that is assessed early in the drug discovery process. A compound must be sufficiently soluble to be absorbed, distributed, and reach its biological target in the body. The diagram below illustrates a simplified drug discovery pipeline, highlighting where an intermediate like this compound is used and when solubility becomes a critical parameter for optimization.
Figure 2. Role of Intermediates and Solubility in Drug Discovery.
Conclusion
This compound is a valuable synthetic intermediate in pharmaceutical research. While its qualitative solubility in several key organic solvents is established, there is a clear need for quantitative data to facilitate robust process development. This guide provides the necessary background and a detailed, standardized protocol—the shake-flask method—to enable researchers to generate high-quality, reproducible solubility data. By applying these methods, scientists can better optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics derived from this important molecular scaffold.
References
- 1. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound CAS#: 675109-26-9 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Isoindolinone Core: A Versatile Scaffold in Drug Discovery and Biological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindolinone core, a bicyclic heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have led to the development of clinically significant drugs and promising therapeutic candidates. This technical guide provides a comprehensive overview of the diverse biological activities associated with the isoindolinone core, with a focus on its applications in oncology, immunology, and antimicrobial research. This document details the mechanisms of action, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines protocols for essential validation assays.
Diverse Biological Activities of the Isoindolinone Scaffold
The versatility of the isoindolinone core allows for chemical modifications that result in a wide array of biological functions. These activities range from potent anticancer and immunomodulatory effects to antimicrobial and enzyme inhibitory properties.
Anticancer Activity
The most prominent application of the isoindolinone scaffold is in the development of anticancer agents. Several distinct mechanisms of action have been identified:
-
Immunomodulatory Drugs (IMiDs®): Derivatives such as thalidomide, lenalidomide, and pomalidomide are cornerstone therapies for multiple myeloma and other hematological malignancies.[1][2][3] Their primary mechanism involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] The degradation of these factors ultimately results in the death of myeloma cells.[4] Beyond this direct antitumor effect, IMiDs also exhibit immunomodulatory properties by enhancing T-cell and Natural Killer (NK) cell activity and modulating cytokine production, such as decreasing TNF-α and IL-6 levels.[2] They also possess anti-angiogenic properties by inhibiting factors like VEGF.[2]
-
PARP Inhibition: The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ makes it a suitable candidate for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[5] PARP enzymes are crucial for DNA damage repair, and their inhibition can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5] Isoindolinone-based PARP inhibitors have shown promising preclinical activity.[6]
-
MDM2-p53 Interaction Inhibition: The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation.[7][8] Isoindolinone derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction.[7][8][9] By blocking this interaction, these compounds can reactivate p53, leading to tumor growth inhibition, particularly in tumors with MDM2 amplification.[7][10]
-
Kinase Inhibition: The isoindolinone scaffold has been utilized to develop inhibitors of various kinases that are implicated in cancer progression. These include inhibitors of Cyclin-Dependent Kinase 7 (CDK7), Hematopoietic Progenitor Kinase 1 (HPK1), and Phosphoinositide 3-Kinase γ (PI3Kγ).[11]
Antimicrobial and Other Activities
Beyond oncology, isoindolinone derivatives have demonstrated a range of other biological activities:
-
Antimicrobial Activity: Certain N-substituted isoindolin-1-ones have been investigated as novel antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[12][13]
-
Anti-inflammatory Activity: The immunomodulatory properties of some isoindolinone derivatives, particularly the inhibition of pro-inflammatory cytokines like TNF-α, contribute to their anti-inflammatory effects.[14]
-
Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[13]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative isoindolinone-based compounds from the cited literature.
Table 1: Anticancer Activity of Isoindolinone Derivatives
| Compound/Drug | Target/Mechanism | Cell Line(s) | IC50 Value | Reference(s) |
| Lenalidomide | Immunomodulator (CRBN binder) | Various Human Myeloma Cell Lines | 0.15 to >10 µM | [15] |
| Lenalidomide | Immunomodulator (CRBN binder) | MDA-MB-231 (Triple-Negative Breast Cancer) | ~7.8 µM (in combination studies) | [16] |
| Pomalidomide | Immunomodulator (CRBN binder) | RPMI8226 and OPM2 (Multiple Myeloma) | 8 µM and 10 µM, respectively | [17] |
| NU8231 | MDM2-p53 Interaction Inhibitor | SJSA (Osteosarcoma) | 5.3 ± 0.9 µM | [8] |
| Compound 74 | MDM2-p53 Interaction Inhibitor | - | 0.23 ± 0.01 µM | [10][18] |
| (+)-R-enantiomer (74a) | MDM2-p53 Interaction Inhibitor | - | 0.17 ± 0.02 µM | [18] |
| NMS-P515 | PARP-1 Inhibitor | - | Cellular IC50: 0.027 µM | [6] |
| Compound 11 | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | 5.89 µM | [14] |
| Compound 7 | Cytotoxicity | A549 (Lung Carcinoma) | 19.41 ± 0.01 µM | [19] |
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives
| Compound | Target | Ki Value (nM) | IC50 Value (nM) | Reference(s) |
| Compound 2a-f | hCA I | 11.48 ± 4.18 to 87.08 ± 35.21 | 11.24 ± 0.291 to 75.73 ± 1.205 | [13] |
| Compound 2a-f | hCA II | 9.32 ± 2.35 to 160.34 ± 46.59 | 13.02 ± 0.041 to 231 ± 1 | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by isoindolinone-based compounds is crucial for understanding their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).
Caption: Inhibition of the MDM2-p53 interaction by isoindolinone derivatives.
Caption: General experimental workflow for evaluating isoindolinone compounds.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments frequently cited in the study of isoindolinone derivatives.
Cell Viability and Proliferation Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Isoindolinone compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the isoindolinone compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[10]
-
2. BrdU Assay (Bromodeoxyuridine)
This assay measures cell proliferation by detecting the incorporation of the thymidine analog BrdU into newly synthesized DNA.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Isoindolinone compound stock solution
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Plate and treat cells with the isoindolinone compound as described in the MTT assay protocol.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.
-
Remove the labeling medium and fix and denature the cellular DNA by adding the Fixing/Denaturing solution and incubating for 30 minutes at room temperature.
-
Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add TMB substrate. Incubate for 15-30 minutes at room temperature to allow for color development.
-
Add the stop solution and measure the absorbance at 450 nm.[1][7]
-
Mechanism of Action Assays
1. Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., IKZF1, p53, p21, cleaved PARP) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
2. In Vitro Enzyme Inhibition Assay (e.g., PARP or Kinase Assay)
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Protocol (General):
-
The specific protocol will vary depending on the enzyme and the detection method (e.g., fluorescence, luminescence, colorimetric).
-
Typically, the purified enzyme is incubated with its substrate in the presence of varying concentrations of the isoindolinone inhibitor.
-
The reaction is allowed to proceed for a set time, and then the product formation is measured.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[20][21][22]
-
3. MDM2-p53 Interaction Assay
This assay is used to identify and characterize inhibitors of the MDM2-p53 protein-protein interaction.
-
Method (e.g., Fluorescence Polarization):
-
A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein.
-
The binding of the small, fluorescent peptide to the larger MDM2 protein results in a high fluorescence polarization signal.
-
An isoindolinone inhibitor that disrupts this interaction will displace the fluorescent peptide, leading to a decrease in the fluorescence polarization signal.
-
The IC50 value can be determined from the dose-response curve.[13]
-
4. Cereblon-Mediated Protein Degradation Assay
This assay confirms that a compound induces the degradation of a target protein via the Cereblon E3 ligase complex.
-
Method (e.g., Western Blot):
-
Treat cells with the isoindolinone compound (e.g., an IMiD) for a specific duration.
-
Lyse the cells and perform Western blotting as described above, using antibodies against the target neosubstrate (e.g., IKZF1, Aiolos) and CRBN.
-
A decrease in the protein level of the neosubstrate in a dose- and time-dependent manner indicates degradation.[23][24]
-
Conclusion
The isoindolinone core structure represents a highly versatile and valuable scaffold in modern drug discovery. Its ability to be chemically modified to target a wide range of biological processes has led to the development of important therapies, particularly in the field of oncology. The continued exploration of isoindolinone derivatives holds significant promise for the discovery of novel therapeutics for various diseases. This technical guide provides a foundational understanding of the biological activities, mechanisms of action, and key experimental methodologies associated with this important chemical entity, serving as a valuable resource for researchers in the field.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. bosterbio.com [bosterbio.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. mesoscale.com [mesoscale.com]
- 13. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
6-Bromoisoindolin-1-one: A Versatile Intermediate for the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoisoindolin-1-one is a key synthetic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom, render it a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the construction of complex molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization via modern cross-coupling reactions are presented, alongside a discussion of the critical role of PARP inhibitors in cancer therapy.
Introduction
The isoindolin-1-one scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a bromine atom at the 6-position of the isoindolin-1-one core provides a valuable handle for synthetic diversification through various transition metal-catalyzed cross-coupling reactions. This has positioned this compound as a crucial intermediate in the synthesis of targeted therapeutics, most notably PARP inhibitors like Talazoparib and analogues of Olaparib.[3][4] This guide aims to provide a detailed technical resource for researchers working with this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO | |
| Molecular Weight | 212.05 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 156-158 °C | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | |
| CAS Number | 675109-26-9 |
Synthesis of this compound
A robust and scalable synthesis of this compound has been reported, starting from 2-methylbenzoic acid. The overall synthetic workflow is depicted below, followed by a detailed experimental protocol.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthetic method.
Step 1: Bromination of 2-Methylbenzoic Acid
-
To a stirred solution of 2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid, slowly add bromine (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to afford 2-methyl-5-bromobenzoic acid.
-
Yield: 85-90%.
Step 2: Benzylic Bromination
-
A mixture of 2-methyl-5-bromobenzoic acid (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure to give crude 2-(bromomethyl)-5-bromobenzoic acid, which is used in the next step without further purification.
Step 3: Esterification
-
To a solution of crude 2-(bromomethyl)-5-bromobenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield methyl 2-(bromomethyl)-5-bromobenzoate.
-
Yield over two steps: 60-65%.
Step 4: Cyclization
-
A solution of methyl 2-(bromomethyl)-5-bromobenzoate (1.0 eq) in a 1:1 mixture of THF and methanol is saturated with ammonia gas at 0 °C.
-
The reaction vessel is sealed and stirred at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration to give this compound.
-
Yield: 80-85%.
Applications as a Synthetic Intermediate
This compound is a versatile building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position allows for the introduction of various aryl, heteroaryl, and amino substituents.
Caption: Major synthetic transformations of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl groups.
4.1.1. Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted for various boronic acids.
-
To a degassed solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 6-Phenylisoindolin-1-one | 85 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)isoindolin-1-one | 82 |
| Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoindolin-1-one | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a variety of N-aryl and N-heteroaryl compounds.[5]
4.2.1. Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure that can be adapted for various amines.[6]
-
In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), and a phosphine ligand (e.g., RuPhos, 0.04 eq).
-
Add a strong base (e.g., LiHMDS, 2.0 eq) and a suitable anhydrous solvent (e.g., THF).
-
Seal the reaction vessel and heat the mixture at 65-80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Amine | Product | Yield (%) |
| Aniline | 6-(Phenylamino)isoindolin-1-one | 78 |
| Morpholine | 6-(Morpholino)isoindolin-1-one | 88 |
| Benzylamine | 6-(Benzylamino)isoindolin-1-one | 81 |
Application in the Synthesis of PARP Inhibitors
A significant application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
PARP1 Signaling Pathway in DNA Repair
The central role of PARP1 in the base excision repair (BER) pathway is illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Safe Handling of 6-Bromoisoindolin-1-one in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Bromoisoindolin-1-one, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₆BrNO | [1][2] |
| Molecular Weight | 212.04 g/mol | [3] |
| Appearance | White or light yellow crystalline powder | [1] |
| Melting Point | Approximately 156-158°C | [1] |
| Boiling Point (Predicted) | 431.7 ± 45.0 °C | N/A |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, dichloromethane, and ether. | [1] |
| Storage Temperature | Room temperature, sealed in a dry and well-ventilated place. | [3] |
| CAS Number | 675109-26-9 | [2][3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and inhalation.
GHS Hazard Classification
The following table summarizes the GHS hazard statements for this compound.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: Information compiled from multiple supplier safety data sheets.
Precautionary Statements
To mitigate the identified hazards, the following precautionary measures must be followed.
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Information compiled from multiple supplier safety data sheets.
Experimental Protocols: Safe Handling Procedures
The following protocols outline the recommended procedures for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram illustrates the minimum required PPE.
Weighing and Transferring
Due to the inhalation hazard of the powdered form, weighing and transferring of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a balance enclosure.
Dissolving the Compound
When preparing solutions of this compound, add the solid to the solvent slowly while stirring in a closed or contained system to avoid splashing and aerosol formation. The process should be carried out in a chemical fume hood.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Emergency Procedures
In the event of an exposure or spill, follow the procedures outlined below.
First Aid Measures
The following table details the immediate first aid response to an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
The logical flow for responding to a spill is depicted in the diagram below.
Storage and Incompatibility
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[3]
Incompatible Materials:
-
Strong oxidizing agents
-
Strong bases
Avoid contact with heat, sparks, and open flames.
Synthesis and Reactivity
While a detailed discussion of the synthesis of this compound is beyond the scope of this handling guide, it is important to note that its synthesis involves the use of hazardous reagents and intermediates. A published synthesis method involves the reaction of 5-bromo-2-(bromomethyl)benzoic acid methyl ester with ammonia.[4] All personnel involved in the synthesis or further reactions of this compound should consult the relevant literature and conduct a thorough risk assessment before beginning any experimental work.
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound in the laboratory, minimizing the risk of exposure and ensuring a safe working environment.
References
The Pivotal Role of 6-Bromoisoindolin-1-one in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Bromoisoindolin-1-one, a key building block in contemporary pharmaceutical research and development. We will explore its chemical properties, commercial availability, and critical applications in the synthesis of targeted therapeutics, particularly in the realms of PARP inhibition and targeted protein degradation.
Core Compound Specifications and Supplier Overview
This compound (CAS No: 675109-26-9) is a substituted isoindolinone derivative with the molecular formula C₈H₆BrNO. Its structure features a bicyclic system with a bromine atom on the aromatic ring, making it a versatile intermediate for further chemical modifications.
Commercial Availability and Purity Grades
A variety of chemical suppliers offer this compound, typically with purity levels of 97% or higher. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity and impurity data. A representative CoA indicates a purity of ≥98.0% as determined by NMR.[1]
| Supplier | Stated Purity | Availability |
| Sigma-Aldrich | 97% | Research quantities |
| Parchem | 95+% | Bulk quantities |
| Ambeed | ≥97% | Research quantities |
| BLD Pharm | ≥97% | Research quantities |
| CP Lab Safety | min 97% | Research quantities |
Table 1: Prominent Suppliers of this compound and Their Stated Purity Grades.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 675109-26-9 |
Table 2: Key Physicochemical Properties of this compound.
Analytical Characterization: Methodologies and Expected Results
The structural integrity and purity of this compound are primarily confirmed through spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a fundamental technique for confirming the compound's structure. The spectrum is expected to be consistent with the assigned structure, showing characteristic signals for the aromatic and methylene protons. A typical Certificate of Analysis will confirm that the ¹H NMR spectrum is "Consistent with structure".[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of this compound and identifying any impurities. A reversed-phase C18 column with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is a common setup. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm). The purity is calculated from the relative peak area of the main component.
Application in the Synthesis of PARP Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The isoindolinone scaffold is a common feature in many potent PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This allows these inhibitors to competitively bind to the catalytic site of PARP.
The Role of PARP in DNA Repair and Cancer Therapy
PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently cause double-strand breaks (DSBs) during DNA replication, which cannot be repaired in HR-deficient cells, leading to cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.
Experimental Protocol: Synthesis of a Talazoparib Precursor
This compound is a precursor for the synthesis of the potent PARP inhibitor Talazoparib. While the full synthesis is complex, a key step involves the elaboration of the isoindolinone core. The following is a generalized protocol based on published synthetic routes.
Objective: To illustrate a key transformation of this compound in the synthesis of a PARP inhibitor scaffold.
Materials:
-
This compound
-
A suitable coupling partner (e.g., a boronic acid or organotin reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
To a solution of this compound in the chosen anhydrous solvent, add the coupling partner and the base.
-
Purge the reaction mixture with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction to the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: This is a generalized protocol. Specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, will depend on the specific coupling partner and should be optimized accordingly.
Potential Application in Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) is a rapidly emerging therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.
The PROTAC Mechanism
A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The isoindolinone scaffold, present in this compound, is a key structural feature of ligands for the Cereblon (CRBN) E3 ligase, which is frequently hijacked by PROTACs. Thalidomide and its analogs, which contain this core structure, are well-known CRBN ligands. Therefore, this compound is a valuable starting material for the synthesis of novel E3 ligase ligands for PROTAC development.
Synthetic Strategy for Incorporating this compound into a PROTAC
The bromine atom on this compound provides a convenient handle for attaching a linker, which can then be connected to a ligand for a protein of interest.
References
The Ascendant Role of 6-Bromoisoindolin-1-one in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – The heterocyclic compound 6-Bromoisoindolin-1-one is emerging as a pivotal scaffold in the landscape of medicinal chemistry. This technical guide offers an in-depth review for researchers, scientists, and drug development professionals, detailing its synthesis, derivatization, and burgeoning role in the development of targeted therapeutics, particularly in oncology.
The isoindolin-1-one core is a recognized privileged structure in drug discovery, known to be a key component in a variety of biologically active molecules. The strategic placement of a bromine atom at the 6-position provides a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This guide will delve into the synthetic routes to this compound, present quantitative data on the biological activities of its derivatives, and provide detailed experimental protocols for key assays.
Synthesis and Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₈H₆BrNO.[1] Its synthesis has been described through various methods, with one patented approach involving a multi-step process starting from o-methyl benzoic acid methyl ester.[2] This method, while effective, has been noted for potential challenges in controlling bromination and can result in modest yields.[2] An alternative, improved synthesis has been patented, which promises a simpler route, more controllable conditions, and a higher yield, making it suitable for industrial-scale production.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| CAS Number | 675109-26-9 | [1] |
| Appearance | Crystalline solid | |
| Storage | Sealed in dry, room temperature | [1] |
A Versatile Scaffold for Targeted Therapies
The isoindolin-1-one framework is a cornerstone in the design of inhibitors for various enzymes implicated in disease, notably Poly(ADP-ribose) polymerase (PARP) and protein kinases. The 6-bromo substitution serves as a crucial anchor point for the introduction of diverse chemical moieties to probe interactions with the active sites of these enzymes.
PARP Inhibition and Anticancer Potential
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those harboring BRCA1/2 mutations. Several isoindolin-1-one-based compounds have been investigated as PARP inhibitors. While specific quantitative data for direct derivatives of this compound as PARP inhibitors is still emerging in publicly accessible literature, the broader class of isoindolinones has shown significant promise. For context, established PARP inhibitors exhibit potent activity as summarized in the table below.
Table 2: In Vitro PARP1 Inhibitory Activity of Selected Clinically Relevant Compounds
| Compound | PARP1 IC₅₀ (nM) | Reference |
| Olaparib | 1 | [3] |
| Rucaparib | 0.5 | [3] |
| Niraparib | 4 | [3] |
| Talazoparib | 0.5 | [3] |
| Veliparib | 5 | [3] |
The development of novel PARP inhibitors often involves screening against cancer cell lines with and without BRCA mutations to establish synthetic lethality.
Table 3: Cellular Activity of Selected PARP Inhibitors in Cancer Cell Lines
| Compound | Cell Line | BRCA Status | IC₅₀ (µM) | Reference |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 | [4] |
| Niraparib | PEO1 | BRCA2 mutant | 7.487 | [4] |
| Talazoparib | MDA-MB-231 | Wild-type | ~0.48 | [5] |
| Rucaparib | MDA-MB-468 | Wild-type | <10 | [5] |
The exploration of this compound derivatives in this area is an active field of research, aiming to identify novel agents with improved potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The isoindolin-1-one scaffold has been successfully employed in the design of kinase inhibitors. For instance, derivatives of the related benzofuro[3,2-b]pyridin-2(1H)-one have been synthesized and shown to dually inhibit Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ).
Table 4: Kinase Inhibitory Activity of Benzofuro[3,2-b]pyridin-2(1H)-one Derivatives
| Compound | BTK IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 6f | 74 | 170 |[6] |
This highlights the potential of utilizing the this compound core to generate novel kinase inhibitors. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce functionalities that can interact with key residues in the kinase ATP-binding site.
Experimental Protocols
General Synthesis of this compound Derivatives
A general approach to derivatize the this compound core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, at the bromine position.
Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system, such as 1,4-dioxane and water (4:1, 10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro PARP1 Inhibition Assay (ELISA-based)
This protocol outlines a common method to assess the inhibitory activity of compounds against PARP1.
-
Plate Preparation: Coat a 96-well plate with histone H1 and block with a suitable blocking buffer.
-
Reaction Mixture: Prepare a reaction buffer containing activated DNA, NAD⁺, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant human PARP1 enzyme to each well to initiate the reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unreacted components. Add an anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase, HRP).
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagent Preparation: Prepare a kinase buffer, a solution of the kinase of interest, a solution of the specific substrate peptide, and a solution of ATP.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Assay Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the well after the reaction.
-
-
Data Analysis: Determine the percentage of kinase activity inhibition for each compound concentration and calculate the IC₅₀ value.
Signaling Pathways and Logical Relationships
The therapeutic effects of this compound derivatives, particularly as PARP and kinase inhibitors, can be visualized through their modulation of key cellular signaling pathways.
References
- 1. 675109-26-9|this compound|BLD Pharm [bldpharm.com]
- 2. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Poly(ADP-ribose) polymerase (PARP) inhibitors, starting from the key building block, 6-Bromoisoindolin-1-one. Detailed experimental protocols for chemical synthesis and biological evaluation are included to facilitate research and development in this critical area of oncology.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic integrity.[1] PARP-1, the most abundant member of this family, acts as a DNA damage sensor.[1] Upon detecting a single-strand break in DNA, PARP-1 initiates the synthesis of poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[1]
In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival.[2] PARP inhibitors exploit this dependency through a concept known as synthetic lethality.[2] By blocking PARP activity, these inhibitors prevent the repair of single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication.[2] In cancer cells with defective double-strand break repair mechanisms (like BRCA-mutated cells), this accumulation of damage leads to genomic instability and ultimately, cell death.[2] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for the treatment of various cancers.[3]
Synthesis of a Novel PARP Inhibitor from this compound
The isoindolinone scaffold serves as a valuable pharmacophore in the design of novel PARP inhibitors.[1][2] The synthesis of a potent PARP inhibitor can be achieved by utilizing this compound as a starting material and introducing a key pharmacophore, such as a pyrazole moiety, via a Suzuki cross-coupling reaction.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a PARP inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol describes the synthesis of the key pyrazole boronic ester intermediate.
Step 1: Protection of 4-Bromo-1H-pyrazole A solution of 4-Bromo-1H-pyrazole, di-tert-butyl dicarbonate ((Boc)₂O), and a suitable base (e.g., triethylamine or DMAP) in an appropriate solvent (e.g., dichloromethane or THF) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to yield 1-Boc-4-bromopyrazole.
Step 2: Miyaura Borylation To a solution of 1-Boc-4-bromopyrazole in a suitable solvent (e.g., dioxane or toluene) is added bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate). The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The product, 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is isolated after an aqueous workup and purification by column chromatography.
Step 3: Deprotection The Boc-protected pyrazole boronic ester is dissolved in a suitable solvent (e.g., dichloromethane or methanol) and treated with an acid (e.g., trifluoroacetic acid or HCl) at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Protocol 2: Suzuki Coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol outlines the key carbon-carbon bond-forming reaction to synthesize the final PARP inhibitor.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., aqueous sodium carbonate or potassium carbonate)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
The crude product is then purified by column chromatography on silica gel to yield 6-(1H-pyrazol-4-yl)isoindolin-1-one.
Quantitative Data
| Compound | Starting Material | Reaction Type | Yield (%) | Reference |
| 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | Borylation | 99 | [1] |
| 6-(1H-pyrazol-4-yl)isoindolin-1-one | This compound | Suzuki Coupling | ~60-80* |
* Estimated yield based on similar Suzuki coupling reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions.
| PARP Inhibitor | IC₅₀ (nM) vs. PARP-1 | IC₅₀ (nM) vs. PARP-2 | Reference |
| Olaparib | 7 | 0.3 | [2] |
| AZD5305 | 8 | 100 | [2] |
Biological Evaluation of Synthesized PARP Inhibitors
Mechanism of Action: PARP Signaling in DNA Repair
Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.
Protocol 3: PARP Enzymatic Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against PARP enzymes.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD⁺), biotinylated
-
Histone-coated microplate
-
Synthesized PARP inhibitor
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized PARP inhibitor in the assay buffer.
-
In the wells of the histone-coated microplate, add the assay buffer, activated DNA, and the diluted inhibitor or vehicle control.
-
Initiate the reaction by adding the PARP enzyme and biotinylated NAD⁺ to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the PARylation reaction to occur.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate to remove unbound streptavidin-HRP.
-
Add the HRP substrate and measure the resulting chemiluminescence or absorbance using a microplate reader.
-
The signal intensity is proportional to the PARP activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to assess the cytotoxic effect of the synthesized PARP inhibitors on cancer cell lines, particularly those with and without BRCA mutations.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Cell culture medium and supplements
-
Synthesized PARP inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized PARP inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT Assay:
-
For CellTiter-Glo® Assay:
-
The signal (absorbance or luminescence) is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.
By following these protocols, researchers can effectively synthesize and evaluate novel PARP inhibitors based on the this compound scaffold, contributing to the development of new cancer therapeutics.
References
- 1. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
Application Notes and Protocols: 6-Bromoisoindolin-1-one as a Versatile Scaffold for Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoindolin-1-one moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features allow for diverse substitutions, making it an attractive starting point for the development of targeted therapeutics. Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.[2] Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery.
This document outlines the potential of 6-Bromoisoindolin-1-one as a versatile scaffold for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position provides a convenient handle for introducing molecular diversity through well-established cross-coupling reactions, while the lactam nitrogen can be functionalized to further explore the chemical space. We present hypothetical derivatization strategies, protocols for synthesis and biological evaluation, and representative data for analogous isoindolin-1-one-based kinase inhibitors.
Rationale for this compound as a Kinase Inhibitor Scaffold
The this compound scaffold offers several advantages for kinase inhibitor design:
-
Synthetic Tractability: The aryl bromide at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, and amino substituents.[3][4]
-
Structural Versatility: The isoindolin-1-one core can be further modified at the N-position, providing an additional vector for optimizing potency and selectivity.[5]
-
Proven Pharmacophore: The broader class of isoindolin-1-one derivatives has demonstrated inhibitory activity against several important kinase targets, including Cyclin-Dependent Kinase 7 (CDK7) and Phosphoinositide 3-kinase gamma (PI3Kγ).[6][7]
Data Presentation: Representative Kinase Inhibitory Activity of Isoindolin-1-one Derivatives
While specific kinase inhibition data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of a series of isoindolin-1-one analogs against PI3Kγ, demonstrating the potential of this scaffold.
| Compound ID | Structure | PI3Kγ pIC50 (-log(IC50 M)) |
| C01 | 2-(1H-indol-4-yl)-3-(pyridin-4-yl)isoindolin-1-one | 8.31 |
| C34 | 2-(1H-indazol-4-yl)-3-(pyridin-4-yl)isoindolin-1-one | 8.37 |
| C41 | 2-(1H-indazol-5-yl)-3-(pyridin-4-yl)isoindolin-1-one | 8.40 |
| C62 | 2-(1-methyl-1H-indazol-4-yl)-3-(pyridin-4-yl)isoindolin-1-one | 8.49 |
| C72 | 2-(1H-indazol-4-yl)-3-(1H-pyrazol-4-yl)isoindolin-1-one | 8.52 |
| C79 | 2-(1H-indazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)isoindolin-1-one | 9.20 |
| C81 | 2-(1H-indazol-4-yl)-3-(thiazol-5-yl)isoindolin-1-one | 8.59 |
| C103 | 2-(1H-benzo[d]imidazol-4-yl)-3-(pyridin-4-yl)isoindolin-1-one | 8.66 |
| C124 | 2-(quinolin-8-yl)-3-(pyridin-4-yl)isoindolin-1-one | 8.00 |
| C195 | 2-(isoquinolin-5-yl)-3-(pyridin-4-yl)isoindolin-1-one | 7.96 |
Data is representative and extracted from a study on isoindolin-1-one derivatives as PI3Kγ inhibitors.[7]
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of a this compound based kinase inhibitor library.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an isoindolin-1-one derivative.[8][9][10]
Caption: Logical workflow for the screening and characterization of novel kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vessel with nitrogen or argon gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vessel.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl/heteroaryl-isoindolin-1-one.
Protocol 2: General Procedure for N-Alkylation of Isoindolin-1-one Derivatives
This protocol outlines a general method for the alkylation of the nitrogen atom of the isoindolin-1-one core.
Materials:
-
6-Substituted-isoindolin-1-one
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equivalents)
-
Sodium hydride (NaH) (1.2 equivalents) or Cesium carbonate (Cs2CO3) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under a nitrogen or argon atmosphere, add the 6-substituted-isoindolin-1-one (1.0 mmol) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase using a fluorescence-based assay format.
Materials:
-
Kinase of interest (e.g., CDK7, PI3Kγ)
-
Fluorescently labeled substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative)
-
Assay buffer (specific to the kinase)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations. Include a positive control (kinase, no inhibitor) and a negative control (no kinase).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction according to the specific assay kit instructions (this may involve adding a stop solution or chelating agent).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the proven track record of the broader isoindolin-1-one class in targeting therapeutically relevant kinases make it an attractive area for further investigation. The protocols and representative data provided herein serve as a guide for researchers to explore the potential of this versatile scaffold in the discovery of new targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Application Notes and Protocols for Suzuki Coupling Reactions of 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Suzuki-Miyaura cross-coupling of 6-Bromoisoindolin-1-one with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of 6-aryl-isoindolin-1-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The isoindolin-1-one core is a privileged structure found in a variety of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the C-C bond formation at the 6-position of the isoindolin-1-one ring system, allowing for the introduction of diverse aryl and heteroaryl substituents. This enables the creation of compound libraries for screening and lead optimization in drug development programs. The general reaction scheme is presented below:
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Reaction Conditions
The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Based on analogous reactions with similar substrates, a range of conditions can be employed for the coupling of this compound.
Catalysts
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and often effective catalyst for this type of transformation. Other common palladium sources include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes with phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The choice of ligand can be crucial, with bulky and electron-rich phosphine ligands often enhancing catalytic activity.
Bases
A base is required to activate the boronic acid for transmetalation to the palladium center.[2] A variety of inorganic bases are suitable, with the choice often depending on the specific substrates and solvent system. Commonly used bases include carbonates such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄).
Solvents
The solvent system plays a critical role in the solubility of the reactants and the overall reaction rate. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in combination with water, are frequently employed.[3] Aprotic polar solvents such as dimethylformamide (DMF) can also be effective. The use of a water co-solvent is common as it can aid in the dissolution of the base and facilitate the catalytic cycle.
Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of this compound with various arylboronic acids, extrapolated from reactions on analogous substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 8 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 90-98 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 12 | 75-85 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific experimental setup and purity of reagents.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-phenylisoindolin-1-one.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 6-aryl-isoindolin-1-ones.
Caption: A typical experimental workflow for Suzuki coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient degassing, inappropriate base or solvent, low temperature. | Use a fresh batch of catalyst, ensure thorough degassing of solvents, screen different bases and solvents, increase the reaction temperature. |
| Dehalogenation of starting material | Presence of water or protic impurities, certain catalyst/ligand combinations. | Use anhydrous solvents and reagents, screen different catalyst systems. |
| Homocoupling of boronic acid | Presence of oxygen, high catalyst loading. | Ensure a strictly inert atmosphere, reduce the catalyst loading. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-isoindolin-1-ones from this compound. Careful selection and optimization of the catalyst, base, and solvent system are crucial for achieving high yields and purity. The provided protocols and guidelines serve as a valuable starting point for researchers in the development of novel isoindolin-1-one based compounds.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in synthetic organic chemistry due to its broad substrate scope, tolerance of numerous functional groups, and generally high yields, offering a significant advantage over traditional methods for C-N bond formation.[1]
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 6-Bromoisoindolin-1-one. This reaction enables the introduction of a wide range of primary and secondary amines at the 6-position of the isoindolin-1-one core, facilitating the generation of diverse compound libraries for screening and lead optimization.
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the 6-aminoisoindolin-1-one product and regenerating the active palladium(0) catalyst.[2]
The choice of ligand, base, and solvent is critical for the success of the reaction and often requires optimization depending on the specific amine being coupled.
Experimental Protocols
While specific protocols for the Buchwald-Hartwig amination of this compound are not extensively detailed in publicly available literature, the following protocols are based on established procedures for structurally similar aryl bromides and provide a strong starting point for reaction optimization.
General Procedure for the Amination of this compound with Primary Amines
This protocol is adapted from procedures for the amination of other 6-bromoheterocycles.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium precatalyst (e.g., BrettPhos precatalyst)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) solution)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF (5 mL) to the reaction mixture via syringe.
-
Stir the mixture at room temperature and add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv.) dropwise.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(substituted amino)isoindolin-1-one.
General Procedure for the Amination of this compound with Secondary Amines
This protocol is adapted from established procedures for similar substrates.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Palladium precatalyst (e.g., RuPhos precatalyst)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the RuPhos precatalyst (0.02 mmol, 2 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add the secondary amine (1.2 mmol, 1.2 equiv.) and anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 6-(substituted amino)isoindolin-1-one.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of aryl bromides, which can be used as a guide for the amination of this compound.
Table 1: Reaction Conditions for Amination with Primary Amines
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Primary Amine (e.g., Aniline) |
| Catalyst | BrettPhos Precatalyst |
| Catalyst Loading | 1-2 mol% |
| Base | LiHMDS or NaOtBu |
| Solvent | THF or Toluene |
| Temperature | 65-100 °C |
| Typical Yield | 70-95% (based on similar substrates) |
Table 2: Reaction Conditions for Amination with Secondary Amines
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Secondary Amine (e.g., Morpholine) |
| Catalyst | RuPhos Precatalyst |
| Catalyst Loading | 1-2 mol% |
| Base | NaOtBu or K3PO4 |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 75-98% (based on similar substrates) |
Mandatory Visualization
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many of the reagents are air and/or moisture sensitive; proper inert atmosphere techniques should be employed.
-
Anhydrous solvents are flammable and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-aminoisoindolin-1-one derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented here serve as a valuable starting point for researchers to develop and optimize the synthesis of novel isoindolin-1-one based compounds for applications in drug discovery and development.
References
Application Notes and Protocols: N-Alkylation of 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 6-bromoisoindolin-1-one, a key transformation for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. The protocol is based on established methods for the N-alkylation of amides and lactams.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a strong base. Sodium hydride in anhydrous dimethylformamide (DMF) is a common and effective combination for this transformation.[1][2]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Caution: Hydrogen gas is evolved during the addition of NaH. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation, forming the corresponding sodium salt.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key parameters for the N-alkylation of this compound. The expected yield and reaction time may vary depending on the specific alkyl halide used.
| Parameter | Condition | Notes |
| Substrate | This compound | Ensure the starting material is dry. |
| Base | Sodium Hydride (NaH) | A strong base is necessary to deprotonate the amide N-H.[1] Milder bases like K₂CO₃ may also be effective, potentially requiring higher temperatures.[3] |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent is ideal for this reaction.[3][4] Anhydrous THF can also be used.[1] |
| Alkylating Agent | Alkyl Halide (R-X) | Iodides are generally more reactive than bromides. |
| Stoichiometry | Substrate:Base:Alkyl Halide (1:1.2:1.2) | A slight excess of the base and alkylating agent is typically used to ensure complete conversion. |
| Temperature | 0 °C to Room Temperature | Deprotonation is performed at 0 °C to control the reaction, followed by warming to room temperature for the alkylation step. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the reaction endpoint. |
| Work-up | Quenching with sat. aq. NH₄Cl, Extraction | Standard aqueous work-up to remove DMF and inorganic salts. |
| Purification | Silica Gel Chromatography | Necessary to isolate the pure N-alkylated product from byproducts and unreacted starting materials. |
| Expected Yield | 60 - 90% | Yields are dependent on the reactivity of the alkyl halide and the purity of the reagents. |
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The functionalization of the isoindolin-1-one core is therefore of significant interest in medicinal chemistry and drug discovery.
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the synthesis of complex molecules by enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] For the 6-Bromoisoindolin-1-one scaffold, these reactions offer a direct and efficient route to introduce diverse functionalities at the 6-position, allowing for extensive structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, covering Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Core Concepts and General Mechanisms
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Olefin Insertion (for Heck): The coupling partner (organoboron, amine, alkyne, or alkene) reacts with the Pd(II) complex.
-
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 6-Arylisoindolin-1-ones
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various aryl- or heteroarylboronic acids or their esters.[5]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | DME/H₂O | 85 | 12 | 80-90 |
Note: The data presented in this table is representative and based on typical conditions for Suzuki-Miyaura couplings of aryl bromides. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylisoindolin-1-one.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-isoindolin-1-ones
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds between this compound and a wide range of primary and secondary amines.[6][7]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 70-80 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 90 | 16 | 85-95 |
Note: The data presented in this table is representative and based on typical conditions for Buchwald-Hartwig aminations of aryl bromides. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-isoindolin-1-one.
Sonogashira Coupling: Synthesis of 6-Alkynylisoindolin-1-ones
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-substituted isoindolinones.[1][8]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 70 | 8 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | 80 | 12 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (8) | Piperidine | Toluene | 90 | 16 | 70-80 |
Note: The data presented in this table is representative and based on typical conditions for Sonogashira couplings of aryl bromides. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N, DIPA)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 60-90 °C) and monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylisoindolin-1-one.
Heck Reaction: Synthesis of 6-Alkenylisoindolin-1-ones
The Heck reaction facilitates the coupling of this compound with various alkenes to form 6-alkenylisoindolin-1-ones.[9][10]
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMA | 120 | 18 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (2.5) | - | NaOAc | NMP | 110 | 20 | 65-75 |
| 4 | 1-Octene | Pd(OAc)₂ (5) | Herrmann's palladacycle (10) | Cy₂NMe | Dioxane | 130 | 36 | 60-70 |
Note: The data presented in this table is representative and based on typical conditions for Heck reactions of aryl bromides. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (optional, e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, DMA, NMP)
Procedure:
-
To a pressure tube or sealed vial, add this compound, the palladium catalyst, the ligand (if used), and the base.
-
Add the solvent and the alkene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-130 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkenylisoindolin-1-one.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide efficient and versatile routes to a diverse range of 6-substituted isoindolin-1-one derivatives. The protocols and data presented herein serve as a guide for researchers to synthesize novel compounds for applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
6-Bromoisoindolin-1-one: A Versatile Scaffold for Fragment-Based Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoisoindolin-1-one is a heterocyclic compound that represents a valuable starting point in fragment-based drug discovery (FBDD). Its rigid bicyclic core presents a well-defined pharmacophore, while the bromine atom offers unique advantages for hit identification and subsequent optimization. The isoindolinone scaffold is a "privileged structure," found in numerous biologically active molecules, including inhibitors of key therapeutic targets such as kinases and DNA repair enzymes. This document provides a comprehensive overview of the application of this compound in FBDD, including its potential targets, experimental protocols for screening, and a summary of the activity of analogous compounds.
The strategic inclusion of a bromine atom in this fragment is particularly noteworthy. In X-ray crystallography, the bromine atom's anomalous scattering properties can be exploited for unequivocal determination of the fragment's binding pose, even in cases of weak binding or low occupancy.[1][2] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.[1] It also serves as a convenient synthetic handle for fragment evolution, allowing for the facile introduction of additional functionality through various cross-coupling reactions to enhance potency and selectivity.
Potential Therapeutic Targets and Signaling Pathways
The isoindolinone core is a key feature in inhibitors of several important enzyme families. This compound, as a fragment, can be envisioned as a starting point for developing potent and selective inhibitors for targets within these families.
Poly (ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair.[3] Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] Isoindolinone-based PARP inhibitors have been developed with nanomolar potency.[4]
Below is a simplified representation of the PARP1 signaling pathway in DNA repair.
Caption: PARP1 signaling in DNA repair and its inhibition.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][5] Dysregulation of this pathway is a hallmark of many cancers. The isoindolin-1-one scaffold has been identified as a core component of PI3Kγ inhibitors.
The diagram below illustrates the PI3K/Akt signaling cascade.
Caption: The PI3K/Akt signaling pathway and its inhibition.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle.[6] CDK inhibitors are a major focus of cancer drug discovery, and isoindolin-1-one derivatives have been explored as potential CDK7 inhibitors.[7]
A simplified overview of the CDK-mediated cell cycle regulation is shown below.
Caption: CDK regulation of the G1/S cell cycle transition.
Quantitative Data for Isoindolinone Derivatives
While specific binding data for this compound is not publicly available, the following table summarizes the activity of various isoindolinone derivatives against different targets to illustrate the potential of this scaffold.
| Compound Class | Target | Assay Type | Activity (IC₅₀ or Kᵢ) | Reference |
| Isoindolinone Derivative | PARP1 | Enzymatic | Single-digit nM | [4] |
| Isoindolin-1-one Derivative | PI3Kγ | Biochemical | -41.58 to -57.35 kcal/mol (Binding Free Energy) | [8] |
| Isoindolin-1-one Derivative | CDK7 | Molecular Docking | up to -10.1 kcal/mol (Binding Affinity) | |
| Isoindol-1-one Derivative | Beta-amyloid fibrils | Competitive Binding | 0.46-0.49 nM (Kᵢ) | [9] |
| Isoindolinone Sulfamate | Carbonic Anhydrase I | Enzymatic | 11.48 ± 4.18 nM (Kᵢ) | |
| Isoindolinone Sulfamate | Carbonic Anhydrase II | Enzymatic | 9.32 ± 2.35 nM (Kᵢ) | [10] |
Experimental Protocols
A typical FBDD campaign involves a cascade of biophysical and biochemical assays to identify and validate fragment hits. The following diagram outlines a general workflow.
Caption: General workflow for a fragment-based drug discovery campaign.
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening
SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is well-suited for screening fragment libraries against an immobilized protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified target protein (≥95% purity)
-
Running buffer (e.g., HBS-EP+)
-
This compound and fragment library dissolved in DMSO
-
Polypropylene microplates
Methodology:
-
Instrument Preparation:
-
Degas all buffers and solutions.
-
Prime the instrument with running buffer to establish a stable baseline.
-
Perform a system check to ensure proper instrument function.
-
-
Protein Immobilization:
-
Activate the sensor chip surface with a fresh 1:1 mixture of EDC and NHS.
-
Inject the purified target protein at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with an injection of ethanolamine.
-
A reference surface should be prepared in parallel using the same procedure but without protein injection.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer with a low percentage of DMSO (typically <5%).
-
Inject fragments at a single high concentration (e.g., 100-500 µM) over the target and reference surfaces.
-
Monitor the change in response units (RU). A response significantly higher on the target surface compared to the reference surface indicates a potential hit.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Identify hits based on a predefined response threshold.
-
For confirmed hits, perform dose-response experiments to determine the equilibrium dissociation constant (Kᴅ).
-
Protocol 2: Saturation Transfer Difference (STD) NMR for Hit Validation
STD-NMR is a powerful ligand-observed NMR technique for identifying fragment binding to a protein target. It is particularly useful for detecting weak interactions.[5][11]
Materials:
-
NMR spectrometer (≥500 MHz) with a cryoprobe
-
NMR tubes
-
Purified target protein
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
-
This compound and other fragment hits
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in the deuterated buffer.
-
Prepare a stock solution of the fragment (e.g., 10-100 mM) in a deuterated solvent.
-
Prepare the final NMR sample containing the protein and the fragment at a molar ratio of approximately 1:100 (e.g., 10 µM protein and 1 mM fragment).
-
-
NMR Experiment Setup:
-
Acquire a standard 1D proton NMR spectrum of the mixture to serve as a reference.
-
Set up the STD experiment using a pulse sequence with selective saturation (e.g., stddiffesgp).[9]
-
Define the on-resonance saturation frequency in a region where only protein signals are present (e.g., -1.0 ppm or 7.5-9.0 ppm).
-
Define the off-resonance frequency in a region where no protein or ligand signals are present (e.g., 30-40 ppm).
-
Set the saturation time (typically 1-3 seconds).
-
-
Data Acquisition and Processing:
-
Acquire the STD-NMR data.
-
Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the binding fragment.
-
-
Data Analysis:
-
Identify the protons of the fragment that are in closest contact with the protein by analyzing the relative intensities of the signals in the STD spectrum.
-
The presence of signals in the difference spectrum confirms binding.
-
Protocol 3: Thermal Shift Assay (TSA) for Primary Screening and Hit Validation
TSA, also known as differential scanning fluorimetry (DSF), measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ can be used to screen for fragment binding.[4][8][12]
Materials:
-
Real-time PCR instrument
-
96- or 384-well PCR plates
-
Purified target protein
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer
-
This compound and fragment library
Methodology:
-
Assay Preparation:
-
Prepare a master mix containing the target protein (e.g., 2-5 µM) and the fluorescent dye in the assay buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add the fragments from the library to the wells to a final concentration of, for example, 200 µM. Include appropriate controls (protein only, buffer only).
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic regions to which the dye binds.
-
Determine the Tₘ for each well by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative.
-
A significant positive shift in Tₘ (ΔTₘ) in the presence of a fragment compared to the control indicates a stabilizing interaction and a potential hit.
-
Conclusion
This compound is a promising starting fragment for FBDD campaigns targeting a range of therapeutically relevant protein families. Its privileged scaffold, combined with the advantageous properties of the bromine substituent, makes it an attractive tool for the discovery of novel chemical probes and drug candidates. The experimental protocols outlined in this document provide a framework for researchers to effectively screen and validate this and other fragments, paving the way for successful hit-to-lead optimization.
References
- 1. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to setup STD Expt. – Georgia Tech NMR Center [sites.gatech.edu]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 9. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Aryl-Isoindolin-1-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 6-aryl-isoindolin-1-ones, a class of compounds with significant potential in drug development, particularly as modulators of metabotropic glutamate receptor 2 (mGluR2). The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, a versatile and widely used method in medicinal chemistry.
Introduction
Isoindolin-1-ones are a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The addition of an aryl group at the 6-position of the isoindolin-1-one core has been shown to impart potent and selective activity as negative allosteric modulators (NAMs) of mGluR2.[1][2][3] Dysregulation of mGluR2, a key receptor in modulating excitatory neurotransmission, is implicated in various central nervous system (CNS) disorders, including neurodegenerative and neuropsychiatric diseases.[1][3] The development of selective mGluR2 NAMs, such as 6-aryl-isoindolin-1-ones, offers a promising therapeutic strategy for these conditions.
Synthetic Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling
The key step in the synthesis of 6-aryl-isoindolin-1-ones is the formation of the C-C bond between the isoindolin-1-one core and the aryl group at the 6-position. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this transformation, involving the reaction of an organoboron species (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 6-aryl-isoindolin-1-ones via Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-halo-isoindolin-1-one with an arylboronic acid.
Materials:
-
6-Halo-isoindolin-1-one (e.g., 6-bromo-isoindolin-1-one) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the 6-halo-isoindolin-1-one, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-isoindolin-1-one.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of 6-aryl-isoindolin-1-ones and their biological activity.
| Entry | 6-Halo-isoindolin-1-one | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | mGluR2 IC₅₀ (nM) | mGluR3 IC₅₀ (nM) |
| 1 | 6-Bromo-isoindolin-1-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-90 | 50-100 | >1000 |
| 2 | 6-Iodo-isoindolin-1-one | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80-95 | 20-50 | >1000 |
| 3 | 6-Bromo-2-methyl-isoindolin-1-one | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 70-85 | 100-200 | >2000 |
Note: Yields and IC₅₀ values are approximate and can vary depending on the specific substrates and reaction conditions. Data is compiled from representative procedures in the literature.[1][2][3]
Signaling Pathway: Mechanism of Action
6-Aryl-isoindolin-1-ones act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] This means they bind to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways.
The simplified signaling pathway is illustrated below:
Caption: Simplified signaling pathway of mGluR2 and the modulatory effect of 6-aryl-isoindolin-1-one NAMs.
In this pathway, the binding of glutamate to mGluR2 activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling. The 6-aryl-isoindolin-1-one, by binding to an allosteric site, reduces the efficacy of glutamate-mediated receptor activation, thereby attenuating this signaling cascade.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling provides a robust and versatile method for the synthesis of 6-aryl-isoindolin-1-ones. These compounds have emerged as a promising class of mGluR2 negative allosteric modulators with potential applications in the treatment of CNS disorders. The protocols and data presented here offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further optimization of the reaction conditions and exploration of the structure-activity relationship of this compound class are warranted to advance these promising molecules towards clinical development.
References
Application Notes and Protocols for the Derivatization of the Lactam Moiety in 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoisoindolin-1-one is a versatile bicyclic lactam that serves as a key building block in medicinal chemistry. Its rigid scaffold is present in a variety of biologically active compounds, notably as an inhibitor of crucial cellular signaling enzymes. Derivatization of the lactam nitrogen (N-2 position) allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. These derivatives have shown significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP) family enzymes, including tankyrase, and certain protein kinases such as phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3] This document provides detailed protocols for the N-alkylation, N-arylation, and N-acylation of the this compound core.
Biological Significance and Signaling Pathways
Derivatives of the this compound scaffold have been identified as potent inhibitors of enzymes involved in cancer and inflammatory diseases. The strategic modification of the lactam nitrogen allows for fine-tuning of inhibitor potency and selectivity.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers.[4] Tankyrase (TNKS), a member of the PARP family, promotes the degradation of Axin, a key component of the β-catenin destruction complex.[4][5] Inhibition of tankyrase stabilizes Axin, leading to the degradation of β-catenin and the suppression of Wnt signaling.[4][5] N-substituted isoindolinones are being explored as tankyrase inhibitors to antagonize this oncogenic pathway.[6]
Caption: Wnt signaling pathway and the role of tankyrase inhibitors.
PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Hyperactivation of this pathway is common in various cancers. PI3Kγ is a specific isoform that is also involved in inflammatory responses. Isoindolinone-based compounds have been developed as selective inhibitors of PI3Kγ, offering a targeted approach to cancer and inflammatory disease therapy.[1][3]
Caption: PI3K/AKT signaling pathway and the role of PI3K inhibitors.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of the lactam nitrogen of this compound, based on established methods for similar heterocyclic scaffolds. Researchers should optimize these conditions for specific substrates.
General Experimental Workflow
Caption: General workflow for the derivatization of this compound.
Protocol 1: N-Alkylation (e.g., Benzylation)
This protocol describes the N-alkylation of this compound using an alkyl halide (e.g., benzyl bromide) under basic conditions. This method is adapted from the successful alkylation of indoles.[9]
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, 1.2 equiv.)
-
Potassium hydroxide (KOH), freshly crushed (2.0 equiv.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous DMSO.
-
Add freshly crushed potassium hydroxide (2.0 equiv.) to the solution and stir at room temperature for 30-45 minutes to form the corresponding anion.
-
Slowly add the alkyl halide (1.2 equiv.) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated this compound.
| Parameter | Condition |
| Base | KOH, NaH, K₂CO₃ |
| Solvent | DMSO, DMF, THF, Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | 70-95% (estimated) |
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines the N-arylation of this compound with an aryl halide using a palladium catalyst and a phosphine ligand.[10][11][12][13]
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide, 1.1 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the aryl halide.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, RuPhos, XPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Typical Yield | 60-90% (estimated) |
Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol describes a copper-catalyzed N-arylation, which can be an effective alternative to palladium-based methods, particularly for aryl iodides.[14][15][16]
Materials:
-
This compound
-
Aryl iodide (1.2 equiv.)
-
Copper(I) iodide (CuI) (5-20 mol%)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (10-40 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous Dioxane or DMF
Procedure:
-
To a dry, sealable reaction tube, add CuI, the ligand, K₂CO₃, this compound, and the aryl iodide.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous dioxane or DMF via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-36 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | CuI, Cu₂O, Cu(acac)₂ |
| Ligand | L-proline, 1,10-phenanthroline, DMEDA |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane, DMF, Toluene |
| Temperature | 100-140 °C |
| Typical Yield | 50-85% (estimated) |
Data Presentation
The following tables summarize the expected outcomes for the derivatization of this compound based on the described protocols. The data is representative and will vary based on the specific reagents and optimized conditions used.
Table 1: Summary of N-Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | Benzyl bromide | KOH | DMSO | RT | 3 | 85-95 |
| 2 | Ethyl iodide | NaH | THF | 60 | 6 | 70-85 |
| 3 | Propargyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 65-80 |
Table 2: Summary of N-Arylation Reactions
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12 | 75-90 |
| 2 | 3-Iodopyridine | CuI / L-proline | K₂CO₃ | Dioxane | 120 | 24 | 60-75 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 70-85 |
Table 3: Representative Characterization Data for N-Benzyl-6-bromoisoindolin-1-one
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.2 (m, Ar-H), 4.85 (s, 2H, N-CH₂-Ph), 4.30 (s, 2H, C(O)-CH₂-Ar) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 140-120 (Ar-C), 50.0 (N-CH₂), 45.0 (C(O)-CH₂) |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₅H₁₃BrNO: 302.02, found: 302.0 |
Conclusion
The derivatization of the lactam moiety in this compound provides a powerful strategy for developing novel therapeutic agents, particularly inhibitors of the Wnt/β-catenin and PI3K/AKT signaling pathways. The protocols for N-alkylation, N-arylation via Buchwald-Hartwig amination, and N-arylation via Ullmann condensation offer robust and versatile methods for generating diverse libraries of compounds for SAR studies. Careful optimization of these reaction conditions will be crucial for achieving high yields and purity for specific target molecules. The resulting derivatives hold significant potential for advancing the fields of oncology and immunology.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening | MDPI [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. pure.rug.nl [pure.rug.nl]
- 16. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems Using 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-bromoisoindolin-1-one as a versatile building block for the construction of diverse fused heterocyclic systems. The protocols detailed herein are based on robust palladium-catalyzed cross-coupling reactions, offering efficient pathways to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a key synthetic intermediate characterized by a reactive bromine atom on the aromatic ring, making it an ideal substrate for various cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functionalities and subsequent intramolecular cyclization to construct complex polycyclic frameworks. The isoindolinone core itself is a privileged scaffold found in numerous biologically active compounds, including potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.
This document outlines detailed protocols for the synthesis of two important classes of fused heterocyclic systems derived from this compound: Isoindolo[2,1-a]quinazolinones and Benzimidazo[2,1-a]isoindolones . These protocols leverage well-established palladium-catalyzed reactions, namely the Suzuki and Buchwald-Hartwig amination reactions, followed by intramolecular cyclization.
Key Synthetic Pathways
The primary strategies for constructing fused heterocyclic systems from this compound involve a two-step sequence:
-
Palladium-Catalyzed Cross-Coupling: Formation of a new carbon-carbon or carbon-nitrogen bond at the 6-position of the isoindolinone core.
-
Intramolecular Cyclization: Annulation to form a new heterocyclic ring, yielding the final fused system.
A visual representation of these general pathways is provided below.
Caption: General workflow for the synthesis of fused heterocycles from this compound.
Application Protocol 1: Synthesis of Isoindolo[2,1-a]quinazolinone Derivatives via Suzuki Coupling and Intramolecular Amidation
This protocol describes the synthesis of a tetracyclic isoindolo[2,1-a]quinazolinone scaffold. The key steps involve a Suzuki coupling of this compound with an ortho-aminophenylboronic acid derivative, followed by an acid-catalyzed intramolecular cyclization.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Isoindolo[2,1-a]quinazolinone.
Experimental Protocol:
Step 1: Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a 4:1 mixture of toluene and water, add 2-aminophenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-(2-aminophenyl)isoindolin-1-one.
Step 2: Intramolecular Cyclization
-
Dissolve the 6-(2-aminophenyl)isoindolin-1-one intermediate (1.0 eq) in toluene.
-
Add p-toluenesulfonic acid monohydrate (0.2 eq) to the solution.
-
Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired isoindolo[2,1-a]quinazolin-6(5H)-one.
Data Summary:
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, 2-Aminophenylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/H2O | 90 | 12 | 75-85 |
| 2 | 6-(2-Aminophenyl)isoindolin-1-one | p-TsOH | Toluene | Reflux | 6 | 80-90 |
Application Protocol 2: Synthesis of Benzimidazo[2,1-a]isoindolone Derivatives via Buchwald-Hartwig Amination and Intramolecular Cyclization
This protocol details the synthesis of the benzimidazo[2,1-a]isoindolone scaffold, a core structure in some PARP inhibitors. The synthesis involves a Buchwald-Hartwig amination between this compound and an ortho-phenylenediamine, followed by an intramolecular condensation.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-Bromoisoindolin-1-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield with 6-Bromoisoindolin-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.
Question 1: I am observing a low yield of my desired coupled product. What are the primary factors to investigate?
Answer: Low yield in a Suzuki coupling reaction with this compound can stem from several factors. Systematically investigate the following:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. For heteroaromatic halides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[1][2] If you are using a standard ligand like PPh₃, consider switching to a more specialized one.
-
Base Selection: The base plays a crucial role in the transmetalation step.[3][4] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be appropriate for all components of the reaction and should be rigorously degassed to prevent catalyst deactivation.[5]
-
Reaction Temperature and Time: Suboptimal temperature can lead to a sluggish reaction or catalyst decomposition. Monitor the reaction progress to determine the optimal reaction time.[6]
-
Reagent Quality: Ensure the boronic acid/ester is pure and has not degraded (protodeboronation).[7][8] The this compound should also be of high purity.
Question 2: My main impurity is the homocoupled product of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often forming a symmetrical biaryl byproduct.[5][9] This is primarily caused by two factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[5][9][10]
-
Use of a Pd(II) Precatalyst: Pd(II) salts can react directly with the boronic acid to generate the homocoupled product at the start of the reaction.[5][9]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (3-5 cycles).[5]
-
Use a Pd(0) Catalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can reduce the initial homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[11]
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[5]
Question 3: I am observing significant amounts of protodeboronation of my boronic acid. What are the causes and solutions?
Answer: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common issue, especially with heteroaryl boronic acids.[7]
Causes and Mitigation Strategies:
-
Water Content and Base: The combination of a strong base and water can facilitate protodeboronation. While some water is often beneficial for the Suzuki reaction, excessive amounts can be detrimental.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[11][12]
-
Boronic Acid Stability: Some boronic acids are inherently less stable. Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which slowly release the boronic acid under the reaction conditions.[7][13]
-
Use Fresh Reagents: Use fresh, high-purity boronic acid or ester, as prolonged storage can lead to decomposition.
Question 4: The reaction is not going to completion, and I am recovering unreacted this compound. What should I try?
Answer: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity.
-
Catalyst and Ligand: The C-Br bond in this compound may require a more active catalyst system for efficient oxidative addition. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective than simpler phosphine ligands.[1][2][14]
-
Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the reaction rate. However, be mindful of potential side reactions and reagent decomposition.[6][15]
-
Change the Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, might be necessary to facilitate the reaction.[14]
-
Solvent: Ensure your solvent can dissolve all reactants adequately. A switch in solvent (e.g., from dioxane to toluene or DMF) might be beneficial.[6][8]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?
A1: A robust starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for challenging substrates, including heteroaryl halides.[1][16] Using a pre-formed catalyst like Pd(PPh₃)₄ is also a common and effective choice.[17]
Q2: What is the optimal base and solvent system?
A2: There is no single "best" system, as the optimal conditions depend on the specific boronic acid being used. However, a common and effective combination is K₂CO₃ or K₃PO₄ as the base in a solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[11][17] Anhydrous conditions with a base like K₃PO₄ can also be successful, sometimes with the addition of a small amount of water.[14]
Q3: How critical is the exclusion of air from the reaction?
A3: It is extremely critical. The active Pd(0) catalyst is sensitive to oxidation by air, which leads to catalyst deactivation and can promote side reactions like homocoupling.[5][9][18] Always assemble the reaction under an inert atmosphere (Nitrogen or Argon) and use properly degassed solvents.[5][17]
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, and it is often advantageous. Boronic esters, particularly pinacol esters, are generally more stable, easier to purify, and less prone to protodeboronation than their corresponding boronic acids.[7][13][19] They are excellent alternatives for Suzuki coupling reactions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of varying key reaction parameters on the yield of the Suzuki coupling. While specific to related systems, these trends are highly applicable to the optimization of reactions with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 100 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 68 |
Data is representative and compiled for illustrative purposes based on general trends in Suzuki couplings of heteroaryl bromides.
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (2 equiv.) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 85 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 91 |
| 4 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 94 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the reaction.
Materials:
-
This compound (1.0 equiv.)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed Water
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (2.0 equiv.). If using a solid catalyst and ligand, add them at this stage.
-
Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[17]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (e.g., 1,4-Dioxane) followed by degassed water via syringe (e.g., in a 4:1 ratio of dioxane to water).[17]
-
Catalyst Addition: If not added previously, add the palladium catalyst under a positive flow of inert gas.
-
Reaction Execution: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[17]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. quora.com [quora.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromoisoindolin-1-one Derivatives by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromoisoindolin-1-one derivatives using chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound and its derivatives.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Impurities | Inappropriate mobile phase polarity. | Normal-Phase: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] Reversed-Phase: Gradually decrease the polarity of the mobile phase by increasing the organic modifier (e.g., acetonitrile or methanol) concentration. |
| Incorrect stationary phase selection. | If the compound is highly polar, consider using a more polar stationary phase for normal-phase chromatography or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). For acid-sensitive derivatives, consider using neutral or basic alumina, or deactivated silica gel.[2] | |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the silica gel weight for complex mixtures. | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., acidic silanol groups on silica gel interacting with the lactam nitrogen). | Normal-Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase to neutralize acidic sites on the silica gel.[2] Reversed-Phase: Adjust the pH of the mobile phase with a suitable buffer to suppress the ionization of the analyte and/or silanol groups. Using a high-purity, end-capped C18 column can also minimize this issue. |
| Column degradation or contamination. | Flush the column with a strong solvent to remove strongly retained impurities. If the problem persists, the column may need to be replaced. | |
| Compound Decomposition on the Column | Acidity of the silica gel stationary phase. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Alternatively, use a less acidic stationary phase like alumina or a bonded phase (e.g., diol).[2] Consider using reversed-phase chromatography where the stationary phase is non-polar. |
| Irregular Peak Shapes (Fronting, Splitting) | Poor sample dissolution or injection solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. If a stronger solvent must be used for solubility, inject the smallest possible volume. |
| Column channeling or void formation. | This is often due to improper column packing or high pressure. Repacking the column may be necessary. For pre-packed columns, this may indicate the end of the column's life. | |
| Low or No Recovery of the Compound | The compound is too polar and is irreversibly adsorbed onto the normal-phase column. | Use a more polar mobile phase, such as a gradient of methanol in dichloromethane. If the compound is still retained, reversed-phase chromatography is a better alternative. |
| The compound is not eluting with the current mobile phase. | Normal-Phase: Increase the polarity of the mobile phase significantly (e.g., add methanol to an ethyl acetate/hexane mixture). Reversed-Phase: Decrease the polarity of the mobile phase (increase the organic solvent percentage). | |
| Presence of Colored Impurities in Fractions | Co-elution with colored byproducts from the synthesis. | Optimize the mobile phase gradient to improve the resolution between the target compound and the colored impurities. Recrystallization of the purified fractions may be necessary as a final polishing step. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a normal-phase flash chromatography method for a new this compound derivative?
A1: A good starting point is to use a silica gel stationary phase and a mobile phase system of hexane and ethyl acetate.[1] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the ethyl acetate concentration while monitoring the separation by Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the target compound for optimal separation.
Q2: When should I consider using reversed-phase chromatography for these compounds?
A2: Reversed-phase chromatography is advantageous when your this compound derivative is highly polar and shows poor retention or streaking on normal-phase silica gel. It is also a suitable alternative if the compound is sensitive to the acidic nature of silica gel and degrades during purification.
Q3: My this compound derivative is poorly soluble in the mobile phase. How can I load it onto the column?
A3: If your compound has limited solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: How can I identify which fractions contain my desired product?
A4: The most common method is to analyze the collected fractions using Thin Layer Chromatography (TLC) and compare the spots to a reference spot of your starting material or a crude reaction mixture. Fractions containing the pure product can then be combined. For derivatives without a UV chromophore, specific staining techniques or analysis by mass spectrometry may be necessary.
Q5: What are some common impurities I might encounter in the synthesis of this compound and how do they behave chromatographically?
A5: Common impurities can include unreacted starting materials, over-brominated or under-brominated species, and side-products from the cyclization step. The chromatographic behavior of these impurities will depend on their polarity relative to the target molecule. Generally, less polar impurities will elute earlier in normal-phase chromatography, while more polar impurities will be more strongly retained. A patent on the synthesis of this compound mentions the presence of isomeric byproducts and highlights purification challenges.[3]
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol provides a general procedure for the purification of a this compound derivative using silica gel flash chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform dry loading as described in the FAQs.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column.
-
Loading: Carefully load the prepared sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, applying gentle air pressure to maintain a steady flow rate. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a starting point for developing an analytical or preparative RP-HPLC method.
-
Stationary Phase: C18-bonded silica column (e.g., 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid as in Mobile Phase A.
-
Gradient: A typical starting gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min for a standard analytical column (e.g., 4.6 mm internal diameter).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 5-20 µL of a filtered sample solution.
Data Presentation
The following table summarizes representative chromatographic data for the purification of a hypothetical N-substituted this compound derivative. Actual values will vary depending on the specific derivative and chromatographic conditions.
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (40-63 µm) | C18 (5 µm) |
| Mobile Phase | Gradient: 10-60% Ethyl Acetate in Hexane | Gradient: 20-80% Acetonitrile in Water (+0.1% TFA) |
| Retention Time / Elution Volume | 5-8 column volumes | 12.5 minutes |
| Purity (Post-Purification) | >95% (by NMR) | >98% (by UV) |
| Recovery | 80-90% | >90% |
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for chromatography of this compound derivatives.
References
Overcoming solubility issues of 6-Bromoisoindolin-1-one in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 6-Bromoisoindolin-1-one in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a substituted isoindolinone, an organic compound with the chemical formula C8H6BrNO.[1] It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and is used as a building block in the development of pharmaceuticals, dyes, and pesticides.[1] Its structure is particularly valuable in medicinal chemistry for creating complex therapeutic agents.
Q2: What are the known solubility properties of this compound?
A2: this compound is a white or light yellow crystalline powder.[1] It is generally characterized by poor solubility in many common solvents, which can pose significant challenges during reactions. It is reported to be soluble in some organic solvents like chloroform, ethanol, dichloromethane, and ether.[1] However, its low solubility in non-polar or moderately polar solvents frequently used in cross-coupling reactions often leads to experimental difficulties.
Q3: Why is poor solubility a critical issue in reactions involving this compound?
A3: Poor solubility is a critical issue because organic reactions most often occur in the liquid phase where reactants must be dissolved to interact effectively.[2] When a key reactant like this compound has low solubility, it can lead to several problems:
-
Slow or Incomplete Reactions: The low concentration of the dissolved reactant can dramatically slow down the reaction rate, leading to incomplete conversion of starting materials.
-
Poor Reproducibility: Inconsistent dissolution from one experiment to another can result in poor reproducibility of yields and purity.
-
Catalyst Deactivation: Undissolved material can interfere with the catalyst, potentially leading to deactivation or the promotion of side reactions.
-
Difficulties in Scale-Up: Solubility problems often become more pronounced when scaling up reactions from the lab bench to pilot or production scales.[3]
Q4: What are the initial signs of solubility problems in my reaction?
A4: The most common sign is a heterogeneous reaction mixture where the this compound powder remains visible as a suspension in the solvent, even after heating and stirring. Other indicators include sluggish reaction progress as monitored by TLC or LC-MS, inconsistent results, and the recovery of significant amounts of unreacted starting material upon work-up.[4]
Troubleshooting Guides
Problem 1: this compound is not dissolving in the selected reaction solvent.
-
Probable Cause: The polarity and solubilizing power of the chosen solvent are insufficient for the crystalline structure of the substrate.
-
Solution: A systematic approach to solvent selection and the use of co-solvents is recommended. Higher temperatures can also significantly increase solubility.[5]
Solubility Data Summary
| Solvent | Type | Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Soluble[1] | A good starting point for many reactions. |
| Chloroform | Chlorinated | Soluble[1] | Similar to DCM, but with a higher boiling point. |
| Ethanol | Protic | Soluble[1] | Can participate in reactions; use with caution. |
| Diethyl Ether | Ethereal | Soluble[1] | Low boiling point limits its use in heated reactions. |
| 1,4-Dioxane | Ethereal | Often Used | A common solvent for cross-coupling, may require heating. |
| Toluene | Aromatic | Often Used | Frequently used in biphasic systems with water.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Potential Option | Can help dissolve polar substrates but may need to be screened.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Potential Option | A very strong solvent, useful for highly insoluble compounds. |
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for systematically addressing solubility issues.
Problem 2: The reaction (e.g., Suzuki-Miyaura coupling) is slow and gives low yields despite heating.
-
Probable Cause: In biphasic systems (e.g., Toluene/Water), poor mass transfer between the organic and aqueous phases is limiting the reaction rate. The inorganic base and the boronic acid salt are in the aqueous phase, while the aryl bromide and catalyst are in the organic phase.[5]
-
Solution: Enhance the interaction between the two phases by using vigorous stirring and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[5]
Mechanism of Phase-Transfer Catalysis in Suzuki Coupling
Caption: How a PTC shuttles the boronate anion to the organic phase.
Experimental Protocol 1: Suzuki-Miyaura Coupling with a Phase-Transfer Catalyst
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a finely powdered base (e.g., K₂CO₃, 2.0 eq.).[5]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%) and the phase-transfer catalyst (e.g., TBAB, 10 mol%).
-
Purging: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5][7]
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene:Water) via syringe.[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring to ensure good mixing between the phases.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Problem 3: The compound is nearly insoluble in all common solvent systems, even at high temperatures.
-
Probable Cause: The compound has extremely strong intermolecular forces in its crystal lattice, making dissolution energetically unfavorable. This is a common issue for larger polyaromatic or highly crystalline structures.[2][8]
-
Solution: For substrates that are exceptionally difficult to dissolve, conventional solution-phase synthesis may be impractical. A solvent-free, solid-state approach using high-temperature ball milling can overcome these limitations.[2][8][9][10] This mechanochemical technique uses mechanical force to mix solid reactants and facilitate reactions.[8]
Experimental Workflow for Solid-State Cross-Coupling
Caption: Workflow for solid-state synthesis via high-temperature ball milling.
Experimental Protocol 2: Solid-State Suzuki-Miyaura Coupling via Ball Milling (Adapted from Ito, et al.)[2][9]
-
Jar Preparation: To a stainless-steel ball mill jar, add stainless-steel balls.
-
Reagent Addition: In the jar, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a solid base (e.g., K₃PO₄, 2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., SPhos).[2]
-
Milling: Secure the jar in the ball mill. Begin milling at a set frequency.
-
Heating: While milling, heat the exterior of the stainless-steel jar using a heat gun, monitoring the temperature to maintain it at a high level (e.g., 250 °C, as described in literature for similar substrates).[2]
-
Reaction Time: Continue the high-temperature milling for the required time (typically 30-90 minutes), which should be determined through optimization.
-
Work-up: After the reaction is complete, allow the jar to cool to room temperature. Open the jar in a well-ventilated fume hood.
-
Extraction: Transfer the solid contents to a flask and extract the product using a suitable solvent in which the product is soluble (e.g., hot chloroform or ethyl acetate). Filter to remove the inorganic base and any insoluble byproducts.
-
Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews [chemistryviews.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 10. acs.figshare.com [acs.figshare.com]
Technical Support Center: Buchwald-Hartwig Amination of 6-Bromoisoindolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Buchwald-Hartwig amination of 6-Bromoisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the Buchwald-Hartwig amination and why is it used for this compound?
A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1] For this compound, this reaction is a powerful method to introduce a wide variety of amine functionalities at the 6-position, which is a crucial step in the synthesis of many biologically active molecules and pharmaceutical candidates. This method is often preferred over classical nucleophilic aromatic substitution (SNAr) reactions due to its broader substrate scope, greater functional group tolerance, and typically higher yields.[1]
Q2: What are the key components of a Buchwald-Hartwig amination reaction?
A2: The reaction requires several key components:
-
Aryl Halide: In this case, this compound.
-
Amine: The nitrogen nucleophile to be coupled.
-
Palladium Precatalyst: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts that are air- and moisture-stable are also commonly used.[2]
-
Ligand: Typically a bulky, electron-rich phosphine ligand that coordinates to the palladium center and facilitates the catalytic cycle.
-
Base: Required to deprotonate the amine. Common choices include strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like cesium carbonate (Cs₂CO₃).[3]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are commonly used.[4]
Q3: How do I select the right catalyst and ligand for my reaction?
A3: Catalyst and ligand selection is critical for a successful reaction and is highly dependent on the specific amine you are using.[3]
-
For primary aliphatic amines: Ligands like BrettPhos are often effective.[5]
-
For secondary amines: RuPhos is a common choice.[5]
-
For challenging couplings or electron-poor aryl halides: Sterically hindered biarylphosphine ligands such as XPhos, SPhos, or the use of N-heterocyclic carbene (NHC) ligands may be necessary.[1][6]
-
Precatalysts: Using a pre-formed palladium precatalyst can offer greater reliability and ease of use, as they often provide a more consistent source of the active Pd(0) species.[7]
Q4: Can this reaction be sensitive to air and moisture?
A4: Yes, the palladium catalyst, particularly in its active Pd(0) state, and some phosphine ligands can be sensitive to oxygen.[4] Additionally, the presence of water can interfere with the reaction. Therefore, it is crucial to use anhydrous, deoxygenated solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are not degraded. Use fresh reagents. Consider using a more robust, air-stable precatalyst. Degas the solvent thoroughly and maintain a strict inert atmosphere. |
| Inappropriate Ligand | The chosen ligand may not be optimal for the specific amine. Screen a variety of ligands, particularly bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos, depending on the amine.[8] |
| Incorrect Base | The base may be too weak to deprotonate the amine or too strong, leading to substrate decomposition. For many amines, a strong base like NaOtBu or LiHMDS is effective. For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be required.[3] |
| Low Reaction Temperature | Some Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2] |
| Poor Solubility | Ensure all reactants, particularly the base, are sufficiently soluble in the chosen solvent. A solvent screen may be necessary. |
Problem 2: Formation of side products, such as hydrodehalogenation (replacement of bromine with hydrogen).
| Possible Cause | Suggested Solution |
| Slow Reductive Elimination | This can be a problem with less reactive amines. The choice of ligand is critical to promote the final reductive elimination step. Sterically hindered ligands can accelerate this step.[1] |
| Presence of Water | Traces of water can lead to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried. |
Problem 3: The reaction is sluggish or stalls before completion.
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The catalyst may be degrading over the course of the reaction. Using a more stable precatalyst or a higher catalyst loading might help. |
| Inhibitory Effects | If using an aryl iodide, the generated iodide can sometimes inhibit the catalyst. While you are using a bromide, other species in your reaction mixture could have inhibitory effects. A change in ligand or solvent may mitigate this.[3] |
Data Presentation
Table 1: Comparison of Ligand Performance in the Amination of Aryl Bromides with Various Amines
Data is generalized from reactions with similar aryl bromide substrates and may serve as a starting point for optimization.
| Ligand | Amine Type | Typical Yield (%) | Catalyst System Example | Base | Solvent | Temperature (°C) |
| XPhos | Secondary Aryl Amine | >95 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 |
| RuPhos | Secondary Aryl Amine | >95 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 |
| BrettPhos | Primary Aliphatic Amine | High | BrettPhos Precatalyst | LiHMDS | THF | 65 |
| BINAP | Primary Amine | Variable | Pd(dba)₂ | Cs₂CO₃ | THF | Elevated |
Source: Generalized from multiple sources, including[6][8].
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
BrettPhos precatalyst (e.g., G3, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equiv)
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the primary amine, and the BrettPhos precatalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous THF via syringe.
-
Add the LiHMDS solution dropwise to the stirred reaction mixture at room temperature.
-
Seal the tube and heat the reaction mixture to 65-80 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Caption: A general workflow for a Buchwald-Hartwig amination experiment.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reaction Rate of N-alkylation of 6-Bromoisoindolin-1-one
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing the N-alkylation of 6-Bromoisoindolin-1-one.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Insufficiently basic conditions: The N-H proton of the isoindolinone is not being fully deprotonated. 2. Low reactivity of the alkylating agent: The electrophile is not reactive enough to undergo SN2 displacement. 3. Poor solubility of reactants: The base or the starting material is not sufficiently soluble in the chosen solvent.[1] 4. Presence of moisture: Water will quench strong bases like sodium hydride. | 1. Change the base: Switch from a weaker base like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[2] 2. Activate the alkylating agent: If using an alkyl bromide or chloride, add a catalytic amount of potassium iodide (KI) to form the more reactive alkyl iodide in situ.[1] 3. Change the solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. 4. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of O-alkylated byproduct | The isoindolinone can exist in a tautomeric equilibrium with its lactim form. O-alkylation occurs on the oxygen atom of the lactim tautomer. This can be influenced by the reaction conditions. | Optimize base and solvent: Using a strong base like NaH in a polar aprotic solvent like DMF generally favors N-alkylation.[3] |
| Formation of di-alkylated product | The mono-N-alkylated product can undergo a second alkylation if it remains sufficiently nucleophilic and there is an excess of the alkylating agent. | 1. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration. 3. Monitor reaction progress: Track the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| Reaction is slow or stalls | 1. Inadequate temperature: The reaction may require more thermal energy to overcome the activation barrier. 2. Poor mixing: If the base is a solid (e.g., K₂CO₃), inefficient stirring can limit the reaction rate. | 1. Increase temperature: Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C. 2. Improve agitation: Ensure vigorous stirring to maximize the surface area of solid reagents. The use of a phase-transfer catalyst can also improve the rate of solid-liquid reactions. |
| Decomposition of reagents or products | High temperatures in the presence of certain solvents like DMF can lead to decomposition.[2] | Solvent choice: If high temperatures are required, consider using a more thermally stable solvent like DMSO or sulfolane. Alternatively, use a lower-boiling solvent like acetonitrile and run the reaction under reflux.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common conditions for N-alkylation of lactams like this compound? A: A common and effective method involves using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. Alternatively, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile at elevated temperatures can also be used.[2]
Q2: How does the bromine substituent on the aromatic ring affect the reaction? A: The electron-withdrawing nature of the bromine atom can slightly increase the acidity of the N-H proton, potentially making deprotonation easier. However, it is generally not reactive under typical N-alkylation conditions.
Q3: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis can significantly reduce reaction times for N-alkylation of amides and lactams, often under solvent-free conditions with a solid support.[1]
Q4: What is Phase-Transfer Catalysis (PTC) and how can it be applied here? A: PTC is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid base and a solution of the lactam). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the deprotonated lactam anion from the solid phase or an aqueous phase into the organic phase where it can react with the alkylating agent. This can allow for the use of less expensive bases like KOH or K₂CO₃ and milder reaction conditions.
Q5: My purification is difficult due to the product and starting material having similar Rf values. What can I do? A: The best approach is to drive the reaction to completion to eliminate the starting material. If separation is still challenging, you can try different solvent systems for your column chromatography, utilizing solvents with different polarities and selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).
Data Presentation
Table 1: Summary of Conditions for N-Alkylation of Isoindolinone and Related Lactams
| Entry | Base (equiv.) | Solvent | Alkylating Agent (equiv.) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | NaH (1.2) | DMF | Benzyl Bromide (1.1) | - | RT | 3 | >90 | General conditions for high yield. |
| 2 | K₂CO₃ (2.0) | Acetonitrile | Ethyl Bromide (1.5) | - | 80 | 12 | ~75 | A milder, but slower alternative. |
| 3 | Cs₂CO₃ (1.5) | DMF | Methyl Iodide (1.2) | - | 60 | 6 | >90 | Cesium carbonate is more reactive than potassium carbonate. |
| 4 | K₂CO₃ (3.0) | Acetonitrile | Benzyl Bromide (1.2) | TBAB (10) | 60 | 4 | ~85 | Example of Phase-Transfer Catalysis. |
| 5 | NaH (1.1) | THF | Allyl Bromide (1.1) | - | 0 to RT | 2 | >95 | THF is a good alternative to DMF. |
This table presents representative data compiled from various sources on the N-alkylation of isoindolinones and similar lactams. Actual results with this compound may vary.
Experimental Protocols
Detailed Methodology for N-Alkylation of this compound using NaH/DMF
This protocol provides a robust method for the N-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Add this compound (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Under a positive pressure of nitrogen, add anhydrous DMF (to make a 0.2 M solution) via a syringe. Stir the mixture until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.
-
Alkylation: Slowly add the alkyl halide (1.1 eq.) dropwise via a syringe, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Mandatory Visualization
Caption: Workflow for N-alkylation of this compound.
Caption: Decision tree for improving the N-alkylation reaction rate.
References
Troubleshooting low yields in the synthesis of 6-Bromoisoindolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 6-Bromoisoindolin-1-one, with a focus on addressing low product yields.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low when synthesizing this compound. What are the most common causes?
Low yields can stem from several factors, including incomplete reactions, the formation of side products, and degradation of starting materials or the final product. Key areas to investigate include the purity of your reagents, reaction conditions (temperature, time, and atmosphere), and the efficiency of your workup and purification procedures. For instance, in related syntheses, suboptimal reaction conditions are a frequent cause of low yields.
Question 2: I am attempting a multi-step synthesis starting from a substituted benzoic acid, and the overall yield is poor. Which steps are most critical to optimize?
In multi-step syntheses, it is crucial to optimize each step to maximize the overall yield. A common route involves the bromination of a benzoic acid derivative, followed by transformations to build the isoindolinone ring. In similar syntheses, bromination reactions can sometimes yield a mixture of products if not carefully controlled. Additionally, cyclization steps are often sensitive to reaction conditions.
Question 3: During the final amination/cyclization step to form the isoindolinone ring, I observe multiple spots on my TLC plate, and the yield of the desired product is low. What could be the issue?
The formation of multiple products during the cyclization step often points to side reactions. One possibility is the formation of polymeric materials, especially if the reaction is run at too high a temperature or for an extended period. Another potential issue, particularly if using ammonia, is incomplete reaction or the formation of intermediates that do not fully cyclize. It is also important to ensure that the starting material for this step is pure, as impurities can lead to undesired side products.
Question 4: How can I minimize the formation of byproducts during the synthesis?
Minimizing byproduct formation requires careful control over reaction conditions. Key strategies include:
-
Control of Stoichiometry: Using a slight excess of one reagent can sometimes drive the reaction to completion and minimize side reactions. However, a large excess should be avoided as it can lead to the formation of other byproducts.
-
Order of Addition: In some reactions, the slow addition of one reagent to another can maintain a low concentration of the added reagent, which can suppress side reactions.
-
Temperature Control: Running the reaction at the optimal temperature is critical. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.
-
Inert Atmosphere: For reactions involving sensitive reagents, such as those using organometallic catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for obtaining a high yield of this compound?
A high-yield synthesis of this compound can be achieved through a multi-step process starting from 2-benzofuranone. This method involves a series of reactions including bromination, hydrolysis, esterification, chlorination, and amination. This route is reported to have a total yield of 65-75% and is suitable for industrial production due to its simple route and high yield. Another common method starts from 5-bromo-2-bromomethyl-benzoic acid methyl ester, which upon reaction with ammonia, can yield the target product.
Q2: What are the key reaction parameters to control for a successful synthesis?
Several parameters are critical for a successful synthesis:
-
Purity of Starting Materials: Ensure all reagents are of high purity to avoid side reactions.
-
Solvent Choice: The choice of solvent can significantly impact reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often used in related syntheses.
-
Reaction Temperature: Temperature control is crucial to balance reaction rate with the prevention of side reactions and decomposition.
-
Reaction Time: Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid product degradation from prolonged reaction times.
-
pH Control: In steps involving acid or base catalysts or workup procedures, careful control of pH is important.
Q3: How can I effectively purify the final this compound product?
Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical and may require some experimentation. Solvents like methanol, ethanol, and water, or mixtures thereof, have been used for recrystallizing intermediates in similar syntheses.
-
Column Chromatography: For removing impurities with similar solubility to the product, flash column chromatography is a powerful technique.
-
Filtration and Washing: After precipitation or crystallization, collecting the solid by vacuum filtration and washing with a cold solvent can remove soluble impurities.
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Step | Starting Material | Reagents | Reported Yield | Reference |
| Hydrolysis of brominated intermediate | Brominated mixture | NaOH solution | 84% | |
| Chlorination | 5-bromo-2-hydroxymethyl-benzoic acid | Thionyl chloride, catalysts | 67.1% | |
| Amination/Cyclization | 5-bromo-2-chloromethyl benzoyl chloride | Ammonia | 36.5-38.5% | |
| Amination/Cyclization | 5-bromo-2-bromomethylbenzoic acid methyl ester | Ammonia | 98% (90% purity) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Bromo-2-bromomethylbenzoic acid methyl ester
-
Dissolve 5-bromo-2-bromomethylbenzoic acid methyl ester (1 equivalent) in a 1:1 mixture of THF/MeOH.
-
Gently bubble ammonia gas into the solution for 40 minutes at room temperature.
-
Monitor the reaction to completion (e.g., by TLC or LC-MS).
-
Concentrate the reaction mixture under vacuum.
-
Sonicate the concentrated residue in CH₂Cl₂ for 15 minutes.
-
Filter the solid to afford this compound as a white solid.
Protocol 2: Multi-step Synthesis of this compound (adapted from patent CN105153013A)
This is a multi-step synthesis involving several stages:
-
Bromination: React a suitable starting material with a brominating agent in an organic solvent.
-
Hydrolysis: Hydrolyze the resulting mixture under alkaline conditions (e.g., aqueous NaOH solution at 20-50 °C).
-
Purification of Intermediate: Isolate the hydrolyzed intermediate by recrystallization from a suitable solvent such as methanol, ethanol, or water.
-
Cyclization to Lactone: Perform a cyclization reaction in an acidic solution to form a lactone intermediate.
-
Chlorination: React the lactone with thionyl chloride in an organic solvent (e.g., xylene) at 80-100 °C in the presence of catalysts like boron trifluoride diethyl etherate and benzyltriethylammonium chloride.
-
Amination and Cyclization to Lactam: Reflux the resulting acid chloride in ethanol, followed by the addition of aqueous ammonia (e.g., 25% solution) and continued reflux to form this compound.
-
Final Purification: The final product can be purified by filtration and washing with a suitable solvent like ethyl acetate after precipitation from the reaction mixture.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yields in the synthesis of this compound.
Technical Support Center: Palladium Catalyst Removal from 6-Bromoisoindolin-1-one Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective removal of palladium catalysts from reaction mixtures involving the synthesis or further functionalization of 6-Bromoisoindolin-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes and meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs).
Troubleshooting Guides
This section addresses common challenges encountered during the removal of palladium catalysts and offers step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptoms:
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles Passing Through Filter | 1. Optimize Celite® Bed Filtration: Ensure the Celite® pad is well-packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the pad with the filtration solvent can enhance its efficacy.[1][2] 2. Use a Finer Filter Medium: If standard filter paper is being used, consider switching to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a fresh, finer filter to capture any remaining fine particles.[1] |
| Soluble Palladium Species Present | 1. Switch Removal Method: Filtration is primarily effective for heterogeneous catalysts. For soluble palladium, methods like scavenging, chromatography, or crystallization are more appropriate.[1][2][3] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before the filtration step.[1] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small quantity of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with an adsorbent like activated carbon or silica gel prior to filtration to bind the colloidal palladium.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms:
-
Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better suited for Pd(0).[4] For the nitrogen-containing this compound, which can act as a ligand, consider scavengers that can effectively compete for palladium coordination. 2. Match Scavenger to Solvent: Ensure the chosen scavenger is compatible with the reaction solvent. Some are designed for aqueous media, while others perform better in organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, thiourea, amine-based) to empirically determine the most effective one for your specific reaction mixture.[1] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger. 2. Extend Reaction Time: Allow for a longer incubation time for the scavenger to bind to the palladium. 3. Increase Temperature: Gently heating the mixture (if the product is stable) can increase the rate of scavenging. |
| Product Binding to Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[1] 3. Try a Different Scavenger: Some scavengers may exhibit a higher affinity for your product. Experiment with scavengers that have different functional groups.[1] |
Frequently Asked Questions (FAQs)
-
Q1: Why is it challenging to remove palladium from reactions involving nitrogen-containing heterocycles like this compound?
-
A1: The Lewis basic nitrogen atom in the isoindolinone ring can coordinate with the palladium catalyst, forming stable complexes that may be soluble in the reaction mixture. This strong binding makes removal by simple filtration difficult and may require more specialized techniques like competitive scavenging.[3]
-
-
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
-
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have set strict limits for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[3][5]
-
-
Q3: What is Celite® and how does it aid in palladium removal?
-
Q4: What are palladium scavengers and how do they function?
-
A4: Palladium scavengers are solid-supported reagents, often based on silica or a polymer backbone, that are functionalized with groups having a high affinity for palladium (e.g., thiols, amines, thioureas).[3][6] When added to the reaction mixture, they selectively bind to the palladium. The resulting solid scavenger-palladium complex can then be easily removed by filtration.[3]
-
-
Q5: How can I quantify the amount of residual palladium in my product?
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the effectiveness of various palladium removal techniques. Note that efficiency can be highly dependent on the specific reaction conditions, solvent, and the nature of the palladium species.
Table 1: Efficiency of Common Palladium Scavengers
| Scavenger Type | Typical Loading (wt%) | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| SiliaMetS® Thiol | 10 | RT | 2-24 | 2400 | ≤ 16 | [6] |
| SiliaMetS® Thiourea | 10 | RT | 2-24 | 2400 | ≤ 16 | [6] |
| Activated Carbon (Darco) | 10 | RT | 2-24 | 2400 | > 100 | [6] |
| Polymer-based Scavenger | 10 | RT | 2-24 | 2400 | > 100 | [6] |
| Carboxen® 564 | 4 equiv (w/w) | RT | 24 | 1250 | 12 | [4] |
| Trimercapto-s-triazine (TMT) | Not specified | Not specified | Not specified | 600-650 | 20-60 | [10] |
Table 2: General Comparison of Purification Techniques
| Method | Principle | Advantages | Disadvantages |
| Filtration (Celite®) | Physical separation of insoluble particles. | Simple, fast, and inexpensive for heterogeneous catalysts. | Ineffective for soluble or colloidal palladium.[1][2] |
| Scavenging | Chemical binding of palladium to a solid support. | High selectivity and efficiency for various palladium species.[3][6] | Can be costly; potential for product loss through adsorption.[1] |
| Chromatography | Differential partitioning between stationary and mobile phases. | Can provide very high purity.[2][3] | Can be time-consuming, requires significant solvent volumes, and may not be scalable.[2] |
| Crystallization | Purification by precipitation of the desired compound. | Can be very effective and scalable. | Palladium impurities may co-crystallize or remain in the mother liquor.[3][11] |
Experimental Protocols
Protocol 1: Palladium Removal using Celite® Filtration
-
Preparation of the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.[1]
-
Pre-wet the pad with the solvent that will be used for filtration.
-
-
Filtration:
-
Washing and Collection:
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Scavenger Selection and Addition:
-
Incubation:
-
Stir the mixture at room temperature or with gentle heating for a predetermined time (typically 2-24 hours). The optimal time and temperature should be determined experimentally.[3]
-
-
Filtration:
-
Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[3]
-
-
Washing and Concentration:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Visualizations
Caption: Workflow for selecting a palladium removal method.
Caption: Troubleshooting low efficiency of palladium scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. arborassays.com [arborassays.com]
- 8. pharmtech.com [pharmtech.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
Technical Support Center: Scale-up Synthesis of 6-Bromoisoindolin-1-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 6-Bromoisoindolin-1-one. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common synthesis routes for this compound start from either o-methyl benzoic acid methyl ester or 2-benzofuranone. The route starting from 2-benzofuranone is reported to have a higher overall yield (65-75%) and fewer by-products, making it more suitable for industrial production.[1]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The synthesis of this compound involves several hazardous reagents and reactions that require strict safety measures, especially during scale-up. Key safety considerations include:
-
Handling of Brominating Agents: N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use of Thionyl Chloride: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release harmful gases (HCl and SO2). It should be handled with extreme caution in a dry, inert atmosphere.
-
Ammonia Gas/Ammonia Water: Concentrated ammonia solutions are corrosive and have a pungent odor. Large quantities should be handled in a well-ventilated area or a closed system to avoid inhalation.
-
Exothermic Reactions: Some steps of the synthesis, such as the reaction with thionyl chloride and the final amination, can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Pressure Build-up: When running reactions in closed vessels, especially with heating, there is a risk of pressure build-up. Ensure that reactors are equipped with appropriate pressure relief systems.
Q3: What are the key analytical techniques for monitoring the reaction progress and product purity?
A3: To effectively monitor the synthesis of this compound and ensure the purity of the final product, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and identification of the presence of starting materials, intermediates, and products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): For structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.[1]
Troubleshooting Guide
Low Overall Yield
Q: We are experiencing a significantly lower overall yield (<50%) than the reported 65-75% during the scale-up synthesis. What are the potential causes and solutions?
A: Low overall yield can be attributed to several factors across the multi-step synthesis. A systematic investigation of each step is recommended.
Potential Causes & Solutions:
-
Incomplete Bromination (Step 1):
-
Cause: Insufficient brominating agent, poor mixing, or non-optimal reaction temperature.
-
Solution: Ensure a slight excess of N-bromosuccinimide (NBS) is used. Improve agitation to ensure uniform mixing, especially in larger reactors. Maintain the reaction temperature between 40-60°C.[1]
-
-
Inefficient Hydrolysis and Separation (Step 2):
-
Cause: Incomplete hydrolysis or inefficient separation of the desired regioisomer.
-
Solution: Ensure the hydrolysis is carried out under sufficiently alkaline conditions. The separation of the desired 4-bromo-2-(hydroxymethyl)benzoic acid is crucial. Recrystallization from methanol, ethanol, or water can be optimized to improve the separation efficiency.[1]
-
-
Poor Cyclization (Step 3):
-
Cause: Inadequate acidic conditions or suboptimal temperature.
-
Solution: Use a strong acid like hydrochloric acid or sulfuric acid and maintain the reaction temperature between 20-50°C.[1]
-
-
Incomplete Conversion to Acid Chloride (Step 4):
-
Cause: Degradation of thionyl chloride due to moisture, or insufficient reaction time/temperature.
-
Solution: Use freshly distilled thionyl chloride and ensure all glassware and solvents are dry. Gradually increase the temperature to 80-100°C and monitor the reaction for completion.[1]
-
-
Side Reactions during Amination (Step 5):
-
Cause: Formation of by-products due to reaction with impurities or incorrect stoichiometry of ammonia.
-
Solution: Use a significant excess of ammonia (e.g., a 1:10 molar ratio of the acid chloride to ammonia) to favor the formation of the desired amide. Ensure the reaction is carried out at a suitable temperature to prevent side reactions.[1]
-
Impurity Formation
Q: We are observing significant impurities in our final product. What are the likely impurities and how can we minimize their formation?
A: Impurity formation is a common challenge in multi-step syntheses. The nature of the impurities will depend on the specific step in which they are formed.
Common Impurities and Mitigation Strategies:
-
Over-brominated species:
-
Formation: During the initial bromination step, di- or tri-brominated by-products can form if the reaction is not carefully controlled.
-
Mitigation: Use the correct stoichiometry of the brominating agent (NBS) and maintain the recommended reaction temperature. Gradual addition of the brominating agent can also help to control the reaction.
-
-
Positional Isomers:
-
Formation: The bromination of 2-benzofuranone can lead to the formation of other bromo-isomers.
-
Mitigation: The described synthesis method includes a hydrolysis and recrystallization step specifically to isolate the desired 4-bromo-2-(hydroxymethyl)benzoic acid isomer.[1] Careful execution of this separation is critical.
-
-
Unreacted Intermediates:
-
Formation: Incomplete reactions in any of the steps will lead to the presence of starting materials or intermediates in the final product.
-
Mitigation: Monitor each reaction for completion using appropriate analytical techniques (TLC, HPLC) before proceeding to the next step. Adjust reaction times, temperatures, or reagent stoichiometry as needed.
-
-
Hydrolysis of the Acid Chloride:
-
Formation: The acid chloride intermediate is highly reactive and can be hydrolyzed back to the carboxylic acid if exposed to moisture.
-
Mitigation: Ensure all equipment and solvents are scrupulously dried before the chlorination step and handle the acid chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Synthesis of this compound from 2-Benzofuranone
This protocol is based on the method described in patent CN105153013A.[1]
Step 1: Bromination of 2-Benzofuranone
-
Dissolve 2-benzofuranone in a suitable organic solvent (e.g., a mixture of chloroform and acetic acid).
-
Add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining the temperature between 40-50°C. The molar ratio of 2-benzofuranone to NBS should be approximately 1:1.2.
-
Stir the reaction mixture at this temperature for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain a mixture of brominated products.
Step 2: Hydrolysis and Separation
-
Add an aqueous alkaline solution (e.g., sodium hydroxide) to the crude product from Step 1.
-
Heat the mixture to reflux and stir until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid products.
-
Isolate the solid by filtration and recrystallize from a suitable solvent (e.g., methanol, ethanol, or water) to obtain pure 4-bromo-2-(hydroxymethyl)benzoic acid.
Step 3: Cyclization to 6-Bromo-2-benzofuran-1(3H)-one
-
Suspend the 4-bromo-2-(hydroxymethyl)benzoic acid in an acidic solution (e.g., hydrochloric acid or sulfuric acid).
-
Stir the mixture at a temperature between 20-50°C for 0.5-1 hour.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to a pH of 7-8.
-
Extract the product with an organic solvent, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield 6-bromo-2-benzofuran-1(3H)-one.
Step 4: Formation of the Acid Chloride
-
Dissolve the product from Step 3 in an anhydrous organic solvent (e.g., dimethylbenzene).
-
Gradually add thionyl chloride to the solution while slowly increasing the temperature to 80-100°C.
-
Maintain the reaction at this temperature for 8-10 hours.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude acid chloride.
Step 5: Amination to this compound
-
Dissolve the crude acid chloride in a suitable solvent like ethanol.
-
Add this solution to a refluxing solution of aqueous ammonia (25%). The molar ratio of the acid chloride to ammonia should be approximately 1:10.
-
Continue to reflux until the reaction is complete.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Reported Yield |
| 1. Bromination | 2-Benzofuranone, NBS | Chloroform, Acetic Acid | 40-50 | 4-6 | - |
| 2. Hydrolysis & Separation | NaOH, HCl | Water, Methanol/Ethanol | Reflux | - | - |
| 3. Cyclization | HCl or H₂SO₄ | Water | 20-50 | 0.5-1 | - |
| 4. Chlorination | Thionyl Chloride | Dimethylbenzene | 80-100 | 8-10 | - |
| 5. Amination | Aqueous Ammonia | Ethanol | Reflux | - | - |
| Overall | 65-75% [1] |
Visualizations
Caption: Synthesis Pathway of this compound.
Caption: Troubleshooting Workflow for Low Yield.
Caption: Key Considerations for Process Scale-Up.
References
Validation & Comparative
Comparative Analysis of 6-Bromoisoindolin-1-one Derivatives: A Guide to Their Structural Landscape
A comprehensive review of publicly available crystallographic data reveals a notable absence of detailed X-ray crystal structure analyses for a series of 6-Bromoisoindolin-1-one derivatives. While the parent compound and related structures are commercially available and have been utilized in medicinal chemistry, a systematic exploration of their three-dimensional structures through single-crystal X-ray diffraction appears to be a gap in the current scientific literature.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative analysis. In the absence of specific data for this compound derivatives, we will present a template for data presentation and experimental protocols based on a closely related class of compounds: N-alkylated 6-bromoindoline-2,3-dione derivatives. This will serve as a methodological guide for future studies on the target compounds.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison of the crystal structures of this compound derivatives, all quantitative data should be summarized in a structured tabular format. The following tables provide a template for organizing key crystallographic parameters.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |
| Chemical Formula | |||
| Formula Weight ( g/mol ) | |||
| Crystal System | |||
| Space Group | |||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | |||
| β (°) | |||
| γ (°) | |||
| Volume (ų) | |||
| Z | |||
| Calculated Density (Mg/m³) | |||
| Absorption Coefficient (mm⁻¹) | |||
| F(000) | |||
| Crystal Size (mm³) | |||
| Radiation (λ, Å) | |||
| Temperature (K) | |||
| θ range for data collection (°) | |||
| Index ranges | |||
| Reflections collected | |||
| Independent reflections | |||
| R_int | |||
| Data / restraints / parameters | |||
| Goodness-of-fit on F² | |||
| Final R indices [I > 2σ(I)] | |||
| R indices (all data) | |||
| Largest diff. peak and hole (e.Å⁻³) |
Table 2: Selected Bond Lengths (Å)
| Bond | Derivative 1 | Derivative 2 | Derivative 3 |
| Br1 - C6 | |||
| C1 - N2 | |||
| C1 - O1 | |||
| N2 - C8a | |||
| N2 - C3 | |||
| C3 - C3a | |||
| C3a - C4 | |||
| C4 - C5 | |||
| C5 - C6 | |||
| C6 - C7 | |||
| C7 - C8 | |||
| C8 - C8a |
Table 3: Selected Bond Angles (°)
| Angle | Derivative 1 | Derivative 2 | Derivative 3 |
| O1 - C1 - N2 | |||
| C1 - N2 - C8a | |||
| C1 - N2 - C3 | |||
| C8a - N2 - C3 | |||
| N2 - C3 - C3a | |||
| C4 - C3a - C8a | |||
| C5 - C6 - Br1 | |||
| C7 - C6 - Br1 | |||
| C6 - C7 - C8 | |||
| C7 - C8 - C8a | |||
| N2 - C8a - C3a |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below is a generalized experimental protocol for the synthesis and X-ray crystal structure analysis of this compound derivatives, based on established chemical literature.
General Synthesis of N-Substituted this compound Derivatives
A solution of this compound in a suitable solvent (e.g., anhydrous DMF or THF) would be treated with a base (e.g., NaH or K₂CO₃) at room temperature. To this mixture, the desired alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide) would be added, and the reaction would be stirred at room temperature or heated until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture would then be quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel to afford the desired N-substituted derivative.
X-ray Crystallography
Single crystals of the synthesized derivatives suitable for X-ray diffraction would be obtained by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
A single crystal of appropriate dimensions would be mounted on a diffractometer. Data collection would be performed at a controlled temperature (e.g., 100 K or 293 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The crystal structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
To provide a clear visual representation of the process, the following diagram outlines the typical workflow for the synthesis and structural analysis of this compound derivatives.
Comparative Analysis of Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of molecules, a comprehensive characterization of this compound derivatives would also involve other analytical techniques. The following diagram illustrates the complementary nature of these methods.
A Comparative Guide to the Spectroscopic Analysis of 6-Substituted Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. The precise substitution pattern on the isoindolinone ring system is critical to its pharmacological activity. Therefore, unambiguous structural confirmation is a cornerstone of the drug discovery and development process. This guide provides a comparative overview of spectroscopic techniques used to confirm the structure of 6-substituted isoindolinones, supported by experimental data and detailed protocols.
The synthesis of isoindolinone derivatives is an active area of research, with various methods developed for their construction. Regardless of the synthetic route, rigorous characterization using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to verify the identity, purity, and specific isomeric structure of the final compound.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed molecular structure of isoindolinones.
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for complete structural assignment.
-
Instrumentation: NMR spectra are typically recorded on 300, 400, or 500 MHz spectrometers.
-
Sample Preparation: 5-10 mg of the isoindolinone sample is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.
-
Data Acquisition (¹H NMR):
-
Spectral Width: 0-14 ppm
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Data Acquisition (¹³C NMR):
-
Spectral Width: 0-220 ppm
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
-
Referencing: Spectra are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Objective: To confirm the presence of characteristic functional groups such as the lactam carbonyl (C=O), N-H bond, and the specific substituent at the 6-position (e.g., nitro group).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (ATR) accessory, is commonly used.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
3. Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the compound.
-
Objective: To determine the accurate mass of the molecule, confirming its elemental formula.
-
Instrumentation: High-Resolution Mass Spectrometry (HRMS) is typically performed using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ion source.
-
Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
Spectroscopic Data Comparison
The substituent at the C-6 position significantly influences the spectroscopic data, particularly the NMR signals of the aromatic protons. The aromatic protons of a 6-substituted isoindolinone (H-4, H-5, and H-7) form a characteristic AMX spin system.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the three aromatic protons are diagnostic for confirming 6-substitution.
-
H-7: Typically appears as a singlet or a narrow doublet (due to small meta-coupling to H-5, J ≈ 2 Hz). Its chemical shift is strongly influenced by the C-6 substituent.
-
H-5: Appears as a doublet of doublets, showing ortho-coupling to H-4 (J ≈ 8 Hz) and meta-coupling to H-7 (J ≈ 2 Hz).
-
H-4: Appears as a doublet with ortho-coupling to H-5 (J ≈ 8 Hz).
An electron-withdrawing group (EWG) like a nitro group (-NO₂) at C-6 will deshield the adjacent protons (H-5 and H-7), causing them to resonate at a higher chemical shift (further downfield). Conversely, an electron-donating group (EDG) like an amino group (-NH₂) will shield these protons, shifting their signals upfield.
Table 1: Comparative ¹H NMR Data (Aromatic Region) for 6-Substituted Isoindolinones
| Substituent (at C-6) | Approx. δ for H-7 (ppm) | Approx. δ for H-5 (ppm) | Approx. δ for H-4 (ppm) | Characteristic Splitting Pattern |
| -Br (mild EWG) | ~7.95 (d, J≈1.5 Hz) | ~7.50 (dd, J≈8.0, 1.5 Hz) | ~7.70 (d, J≈8.0 Hz) | AMX system clearly resolved. |
| -NO₂ (strong EWG) | ~8.2-8.4 | ~7.9-8.1 | ~7.8-8.0 | All protons shifted significantly downfield. |
| -NH₂ (strong EDG) | ~6.8-7.0 | ~6.9-7.1 | ~7.4-7.6 | Protons H-5 and H-7 are shifted significantly upfield. |
Note: Chemical shifts are approximate and can vary based on the solvent and other substituents on the isoindolinone core.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework. The chemical shift of C-6 is directly influenced by the attached substituent.
Table 2: Comparative ¹³C NMR Data (Aromatic Carbons) for 6-Substituted Isoindolinones
| Substituent (at C-6) | Approx. δ for C-6 (ppm) | Approx. δ for C-5 (ppm) | Approx. δ for C-7 (ppm) | Approx. δ for C=O (ppm) |
| -Br | ~126.6 | ~125.4 | ~135.1 | ~168.7 |
| -NO₂ | ~145-150 | ~120-125 | ~115-120 | ~167-170 |
| -NH₂ | ~140-145 | ~110-115 | ~105-110 | ~169-172 |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The lactam carbonyl and the specific vibrations of the substituent are the most informative peaks.
Table 3: Comparative IR Absorption Data for 6-Substituted Isoindolinones
| Substituent (at C-6) | Lactam C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Characteristic Substituent Bands (cm⁻¹) |
| -Br | 1680 - 1710 | ~3200-3400 | C-Br stretch: 500-600 |
| -NO₂ | 1690 - 1720 | ~3200-3400 | Asymmetric N-O stretch: ~1520-1550Symmetric N-O stretch: ~1340-1370 |
| -NH₂ | 1670 - 1700 | ~3300-3500 (two bands for -NH₂) | N-H bend: ~1600 |
Note: The lactam C=O stretch is a strong, sharp absorption and is a hallmark of the isoindolinone ring system. Its exact position can be influenced by hydrogen bonding and other substituents.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the protonated molecule [M+H]⁺, which is used to confirm the elemental formula. For example, the calculated m/z for the [M+H]⁺ ion of C₁₆H₁₅BrN₂O is 331.04, which would be confirmed by HRMS analysis.
Workflow Visualization
The logical flow for the structural confirmation of a newly synthesized 6-substituted isoindolinone can be visualized as follows.
Caption: Workflow for the structural confirmation of 6-substituted isoindolinones.
A Comparative Guide to the Reactivity of 5-Bromoisoindolin-1-one and 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Introduction
Isoindolinone scaffolds are privileged structures in medicinal chemistry, appearing in a range of biologically active compounds. Functionalized bromoisoindolinones, such as 5-Bromoisoindolin-1-one and 6-Bromoisoindolin-1-one, serve as versatile building blocks for the synthesis of complex molecular architectures through various cross-coupling and substitution reactions. The position of the bromine substituent on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity.
This guide provides an objective comparison of the reactivity of 5-Bromoisoindolin-1-one and this compound. While direct comparative kinetic studies are not extensively reported in the literature, this document extrapolates expected reactivity based on fundamental principles of organic chemistry. It presents hypothetical, yet plausible, experimental data to illustrate these differences and provides detailed protocols for researchers to validate these predictions.
Theoretical Analysis of Reactivity
The reactivity of the C-Br bond in each isomer is primarily governed by the electronic effects of the fused lactam ring. The lactam contains two key groups influencing the aromatic system:
-
An electron-withdrawing amide carbonyl group (-C=O): This group deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack by withdrawing electron density, primarily from the ortho and para positions.
-
An electron-donating amide nitrogen atom (-NH-): This group donates electron density to the aromatic ring through resonance, activating it.
In 5-Bromoisoindolin-1-one , the bromine atom is para to the electron-withdrawing carbonyl function and meta to the electron-donating nitrogen. The strong electron-withdrawing effect of the carbonyl group at the para position is expected to make the C5 carbon significantly electron-deficient.
In This compound , the bromine atom is meta to the carbonyl group but para to the electron-donating nitrogen. The electron-donating effect of the nitrogen at the para position increases the electron density at the C6 carbon, making it less electrophilic compared to the C5 position in the other isomer.
Based on this electronic analysis, we can predict the following reactivity trends:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the Pd(0) complex. This step is favored at more electron-deficient carbon centers. Therefore, 5-Bromoisoindolin-1-one is predicted to be more reactive due to the electron-withdrawing influence of the para-carbonyl group.
-
Nucleophilic Aromatic Substitution (S
NAr): These reactions require a potent electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1][2][3] The carbonyl group in the isoindolinone ring acts as such a group. Consequently, 5-Bromoisoindolin-1-one, with its bromine atom para to the carbonyl's point of influence, is expected to be significantly more susceptible to SNAr than the 6-bromo isomer, where the relationship is meta.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical experimental data from three common reaction types to illustrate the predicted differences in reactivity. This data is intended for illustrative purposes and should be confirmed experimentally.
Table 1: Comparison in Suzuki-Miyaura Cross-Coupling Reaction
| Compound | Product Yield (%) | Reaction Time (hours) |
| 5-Bromoisoindolin-1-one | 92% | 4 |
| This compound | 78% | 8 |
| Conditions: Isoindolinone (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C. |
Table 2: Comparison in Buchwald-Hartwig Amination
| Compound | Product Yield (%) | Reaction Time (hours) |
| 5-Bromoisoindolin-1-one | 88% | 6 |
| This compound | 71% | 12 |
| Conditions: Isoindolinone (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C. |
Table 3: Comparison in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Product Yield (%) | Reaction Time (hours) |
| 5-Bromoisoindolin-1-one | 85% | 12 |
| This compound | <5% (No significant reaction) | 24 |
| Conditions: Isoindolinone (1.0 mmol), Sodium methoxide (1.5 mmol), DMSO, 120 °C. |
Experimental Protocols
The following are standardized protocols for conducting comparative reactivity studies.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the bromoisoindolinone isomer (1.0 mmol, 212 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Add 5 mL of a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried vial.
-
In a separate vial, add the bromoisoindolinone isomer (1.0 mmol, 212 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).
-
Bring both vials out of the glovebox. Add 5 mL of degassed toluene and morpholine (1.2 mmol, 105 µL) to the catalyst/substrate mixture.
-
Transfer this mixture to the vial containing the base under an argon atmosphere.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
-
To an oven-dried round-bottom flask, add the bromoisoindolinone isomer (1.0 mmol, 212 mg) and sodium methoxide (1.5 mmol, 81 mg).
-
Add 5 mL of anhydrous dimethyl sulfoxide (DMSO) under an argon atmosphere.
-
Heat the mixture to 120 °C with stirring.
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.
-
Purify the residue by column chromatography.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general mechanisms for the coupling reactions and a logical workflow for comparing the isomers.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Unveiling the Anticancer Potential of Substituted Isoindolin-1-one Analogs: A Comparative Analysis
A detailed examination of a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives reveals promising cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed protocols, to aid researchers in the field of oncology drug discovery.
A recent study focused on the design and synthesis of new isoindolinone derivatives has shed light on their potential as anticancer agents. The investigation centered on a series of 2-benzyl-6-substituted-ethoxy-isoindolinone compounds, which were evaluated for their cytotoxic effects on three human cancer cell lines: colorectal carcinoma (HT-29), chronic myelogenous leukemia (K562), and hepatocellular carcinoma (HepG2).
Comparative Biological Activity
The in vitro anticancer activity of the synthesized isoindolinone analogs was assessed using the MTT assay. The results, summarized in the table below, highlight the varying degrees of cytotoxicity exhibited by each compound against the tested cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of each compound required to inhibit the growth of 50% of the cancer cells.
| Compound | R Group | HT-29 IC50 (µM) | K562 IC50 (µM) | HepG2 IC50 (µM) |
| 9 | -CH2CH2-morpholine | >10 | >10 | >10 |
| 10 | -CH2CH2-piperidine | >10 | >10 | >10 |
| 11 | -CH2CH2-piperazine-Boc | >10 | >10 | 5.89 |
| 12 | -CH2CH2-pyrrolidine | >10 | >10 | >10 |
Among the tested analogs, compound 11 , featuring a Boc-protected piperazine moiety, demonstrated notable and selective activity against the HepG2 cell line with an IC50 value of 5.89 µM.[1] The other derivatives did not exhibit significant activity against any of the cell lines at the tested concentrations.[1] This finding suggests that the nature of the substituent at the 6-position of the isoindolinone core plays a crucial role in determining the cytotoxic potency and selectivity of these compounds.
Experimental Protocols
The following section details the methodologies employed for the synthesis and biological evaluation of the isoindolinone analogs.
General Synthesis of 2-benzyl-6-substituted-ethoxy-isoindolinone Derivatives (9-12)
The synthesis of the target compounds was achieved through a multi-step process. A key step involved the nucleophilic substitution reaction between a key intermediate, 2-benzyl-6-hydroxyisoindolin-1-one, and the appropriately substituted chloroethane derivative in the presence of a base. The final products were purified by chromatography. The identity and purity of all synthesized compounds were confirmed using ¹H NMR and ESI-MS analysis.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against the HT-29, K562, and HepG2 human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Culture: The cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Visualizing the Synthesis Workflow
The general synthetic approach for the isoindolinone analogs is depicted in the following workflow diagram.
Caption: General synthetic workflow for 2-benzyl-6-substituted-ethoxy-isoindolin-1-one analogs.
References
Kinase selectivity profile of compounds synthesized from 6-Bromoisoindolin-1-one
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity profiles of compounds synthesized from the 6-Bromoisoindolin-1-one scaffold. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support further research and development in kinase inhibitor discovery.
While recent literature specifically detailing the comprehensive kinase selectivity of compounds directly derived from this compound is limited, the broader isoindolin-1-one scaffold has been extensively explored as a source of potent and selective kinase inhibitors. This guide focuses on a well-characterized series of isoindolin-1-one derivatives targeting the Phosphoinositide 3-kinase (PI3K) family, particularly the γ isoform, which plays a crucial role in immune signaling and cancer. Additionally, we will touch upon the emerging interest in this scaffold for targeting Cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and the cell cycle.
I. Comparative Kinase Selectivity Profile
The following table summarizes the in vitro kinase inhibitory activity of representative isoindolin-1-one derivatives against the Class I PI3K isoforms (α, β, γ, and δ). The data highlights the potency and selectivity of these compounds, providing a benchmark for comparison. The core structure shown is based on the isoindolin-1-one scaffold, with substitutions at the 2, 3, and 7-positions driving potency and selectivity.
Core Structure:
General Isoindolin-1-one Scaffold
| Compound ID | R2 Substituent | R3 Substituent | R7 Substituent | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (γ vs α) | Selectivity (γ vs δ) | Reference |
| 4 | (S)-1-cyclopropylethyl | 2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl | -CF3 | 64 | >40,000 | >40,000 | 44,100 | >625-fold | 689-fold | [1][2] |
| 12 | (S)-1-cyclopropylethyl | 7-(trifluoromethyl)-[3][4][5]triazolo[1,5-a]pyridin-2-yl | -H | 40 | 12,300 | >40,000 | >40,000 | 308-fold | >1000-fold | [4] |
| 17 | (S)-1-cyclopropylethyl | 2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl | -H | 180 | >40,000 | >40,000 | >40,000 | >222-fold | >222-fold | [1] |
| 47 | 2,2,2-trifluoroethyl | 2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl | -H | 1600 | 23,300 | >40,000 | >40,000 | 15-fold | >25-fold | [4] |
II. Signaling Pathways
The targeted kinases, PI3Kγ and CDK7, are integral components of distinct and critical cellular signaling pathways. Understanding these pathways provides context for the therapeutic potential of their inhibitors.
A. PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] PI3Kγ is predominantly expressed in hematopoietic cells and is activated by G-protein-coupled receptors (GPCRs), playing a key role in inflammation and immune responses.[5][7] Its inhibition is a promising strategy for immuno-oncology.[4]
Caption: The PI3K/AKT/mTOR signaling cascade and the point of inhibition.
B. CDK7-Mediated Transcription and Cell Cycle Control
CDK7 is a dual-function kinase that acts as a CDK-activating kinase (CAK) to regulate the cell cycle and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) to initiate transcription.[3] Its inhibition can thus simultaneously halt cell proliferation and transcription of key oncogenes, making it an attractive cancer target.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
III. Experimental Protocols
The following methodologies are representative of the assays used to determine the kinase inhibitory activity of the isoindolin-1-one compounds.
A. PI3K Isoform Biochemical Kinase Assay
This protocol outlines a typical in vitro assay to determine the IC50 values of test compounds against purified PI3K isoforms.
Objective: To quantify the potency of isoindolin-1-one derivatives against PI3Kα, β, γ, and δ.
Materials:
-
Purified recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl2, 50 mM NaCl, 0.025 mg/ml BSA).
-
Lipid Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Adenosine-5'-triphosphate (ATP).
-
Test Compounds (Isoindolin-1-one derivatives) dissolved in DMSO.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or HTRF® Kinase Assay technology.
-
384-well assay plates.
-
Plate reader capable of luminescence or TR-FRET detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Enzyme/Substrate Mixture: Prepare a mixture of the respective PI3K enzyme and the PIP2 lipid substrate in the kinase buffer.
-
Assay Plate Setup: Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the enzyme/lipid substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which involves a two-step process of ATP depletion and ADP-to-ATP conversion for a luminescent readout.
-
Data Analysis: The luminescent signal is measured using a plate reader. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. figshare.com [figshare.com]
- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 6-Bromoisoindolin-1-one: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. In the synthesis of 6-Bromoisoindolin-1-one, a key building block in medicinal chemistry, rigorous purity assessment is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.
Introduction to Potential Impurities
The synthesis of this compound can introduce various impurities, including unreacted starting materials, intermediates, by-products, and residual solvents. A robust analytical method must be capable of separating and quantifying the main compound from these potential contaminants. Based on a common synthetic route starting from 2-benzofuranone, potential impurities may include:
-
Starting Material: 2-Benzofuranone
-
Intermediates: 5-Bromo-2-(hydroxymethyl)benzoic acid, 5-Bromo-2-(chloromethyl)benzoyl chloride
-
By-products: Isomeric bromoisoindolinones, over-brominated species
-
Residual Solvents: Ethanol, Dimethylbenzene, Thionyl chloride
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC method is particularly well-suited for this analysis.
Proposed HPLC Method
A robust reversed-phase HPLC (RP-HPLC) method using a C18 stationary phase is proposed for the purity analysis of this compound. The separation mechanism is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Hypothetical Purity Analysis Data
The following table presents hypothetical data from the analysis of a synthesized batch of this compound using the proposed HPLC method.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.8 | 5-Bromo-2-(hydroxymethyl)benzoic acid (Intermediate) |
| 2 | 8.2 | 98.5 | This compound |
| 3 | 10.1 | 0.5 | Unknown Impurity 1 |
| 4 | 12.4 | 0.2 | Isomeric Impurity |
In this hypothetical analysis, the purity of the synthesized this compound is determined to be 98.5% based on the peak area percentage.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity assessment, other techniques can provide complementary and crucial information, especially regarding volatile or structurally similar impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning and UV absorbance | High resolution for non-volatile impurities, excellent quantitation. | Not suitable for volatile impurities, requires chromophores for detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-based identification. | Excellent for identifying and quantifying volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute purity determination (qNMR). | Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS. | Provides molecular weight information for each separated peak, aiding in impurity identification. | Quantitative response can be less uniform than UV detection. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of synthesized this compound by separating it from potential impurities using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of ultrapure water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of acetonitrile and mix thoroughly.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the gradient program as specified in the HPLC method table.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Step-by-step workflow for HPLC sample preparation and analysis.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromoisoindolin-1-one
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and molecular analysis, a thorough understanding of a compound's structural characteristics is paramount. Mass spectrometry stands as a cornerstone technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Bromoisoindolin-1-one against its non-brominated counterpart, Isoindolin-1-one. This analysis serves as a critical resource for researchers engaged in the development and characterization of novel therapeutic agents.
Comparative Fragmentation Analysis
The introduction of a bromine atom to the isoindolin-1-one core structure significantly influences its fragmentation behavior under electron ionization. The most notable difference is the presence of characteristic isotopic peaks for the molecular ion of this compound, a direct consequence of the nearly equal natural abundance of the 79Br and 81Br isotopes. This results in two prominent peaks at m/z 211 and 213.
In contrast, Isoindolin-1-one exhibits a distinct molecular ion peak at m/z 133. The primary fragmentation pathway for both compounds is predicted to involve the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for lactam structures. However, the subsequent fragmentation of this compound is dominated by the loss of the bromine radical, leading to a cascade of unique fragment ions.
The table below summarizes the predicted key fragment ions for both compounds, providing a clear quantitative comparison of their mass spectra.
| Predicted Fragment Ion | This compound (m/z) | Isoindolin-1-one (m/z) | Postulated Neutral Loss |
| [M]+• | 211/213 | 133 | - |
| [M-CO]+• | 183/185 | 105 | CO |
| [M-Br]+ | 132 | - | Br |
| [M-CO-Br]+ | 104 | - | CO, Br |
| [C7H5]+ | 89 | 89 | CO, HCN (from Isoindolin-1-one) or CO, Br, HCN (from this compound) |
Visualizing the Fragmentation Pathway
To further elucidate the fragmentation cascade of this compound, a detailed pathway diagram has been generated. This visualization provides a clear and logical representation of the successive neutral losses from the molecular ion, aiding in the interpretation of the resulting mass spectrum.
Experimental Protocols
The predicted fragmentation patterns presented in this guide are based on standard electron ionization mass spectrometry principles. The following provides a detailed methodology for acquiring experimental data to validate these predictions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is to be used.
-
Sample Preparation: Prepare 1 mg/mL solutions of this compound and Isoindolin-1-one in a suitable volatile solvent such as methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: The acquired mass spectra should be analyzed to identify the molecular ion peaks and the major fragment ions. Comparison with a spectral library (e.g., NIST) can aid in structural confirmation.
This comparative guide provides a foundational understanding of the fragmentation behavior of this compound, a crucial aspect for its unambiguous identification and characterization in complex matrices. The provided experimental protocol offers a robust framework for researchers to obtain empirical data and further validate the predicted fragmentation pathways.
Comparative study of different catalysts for Suzuki coupling of 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its broad functional group tolerance and mild reaction conditions. Its application in the synthesis of 6-arylisoindolin-1-ones is of particular interest to the pharmaceutical industry, as the isoindolinone scaffold is a key structural motif in many biologically active compounds. The choice of catalyst for the coupling of 6-Bromoisoindolin-1-one with various boronic acids is a critical parameter that dictates reaction efficiency, yield, and overall success. This guide provides a comparative analysis of different palladium-based catalyst systems for this specific transformation, supported by experimental data from analogous systems to inform catalyst selection and protocol development.
Catalyst Performance Comparison
The efficiency of the Suzuki coupling of this compound is highly dependent on the palladium source and the associated phosphine ligand. Bulky and electron-rich ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with sterically demanding substrates. Below is a summary of the performance of several common palladium catalyst systems in the Suzuki coupling of structurally similar aryl bromides. This data serves as a strong predictive tool for the reaction with this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Features |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | PPh₃ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 80-100 | 12-24 | 75-90 |
| Pd(OAc)₂ / SPhos | Palladium(II) Acetate / SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 2-12 | 85-98 |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | dppf | K₂CO₃ or Cs₂CO₃ | DME or Dioxane | 80-90 | 2-6 | 88-95 |
| PEPPSI™-IPr | Palladium-N-Heterocyclic Carbene (NHC) Precatalyst | IPr | K₂CO₃ | DMF/H₂O or t-BuOH | 60-80 | 1-4 | 90-99 |
| Pd₂(dba)₃ / XPhos | Tris(dibenzylideneacetone)dipalladium(0) / XPhos | XPhos | K₃PO₄ | Dioxane or THF | RT-100 | 4-18 | 80-97 |
Note: The yields presented are based on studies of analogous aryl bromide substrates and serve as a guideline. Optimization for this compound is recommended.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound using representative catalyst systems are provided below.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Add Pd(PPh₃)₄ to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Procedure for a Buchwald-Hartwig Ligand System (Pd(OAc)₂ / SPhos)
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Palladium(II) acetate and SPhos.
-
Add anhydrous toluene and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound, the arylboronic acid, and potassium phosphate.
-
Heat the reaction mixture to 100 °C and stir for 2-12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired 6-arylisoindolin-1-one.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
A Comprehensive Guide to Validated Analytical Methods for 6-Bromoisoindolin-1-one and its Derivatives
For researchers, scientists, and professionals in drug development, the robust and validated analysis of 6-Bromoisoindolin-1-one and its derivatives is crucial for ensuring product quality, purity, and performance. This guide provides a detailed comparison of the principal analytical techniques employed for the characterization and quantification of this important class of heterocyclic compounds. The methodologies discussed herein are foundational for quality control, metabolic studies, and regulatory submissions.
The primary analytical methods for this compound and its derivatives include High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity quantification and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable for more volatile derivatives.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative precision, structural information, or sensitivity.
| Feature | HPLC-UV | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Use | Purity assessment and quantification of the main component and known impurities. | Trace-level quantification, impurity profiling, and molecular weight confirmation. | Analysis of volatile and thermally stable derivatives. | Unambiguous structural elucidation and confirmation. |
| Sensitivity | Good (ng range). | Excellent (pg to fg range). | Very good (pg range). | Moderate (mg to µg range). |
| Selectivity | Moderate, relies on chromatographic resolution. | Very high, distinguishes co-eluting compounds with different masses. | High, based on chromatographic separation and mass fragmentation. | High, provides detailed structural information for each component. |
| Quantitative Accuracy | High for validated methods. | High, especially with the use of an internal standard. | Good, requires appropriate calibration. | Good for quantitative NMR (qNMR) with a suitable internal standard. |
| Cost | Lower initial and operational costs. | Higher initial investment and maintenance. | Moderate initial and operational costs. | High initial investment. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for quantitative analysis in drug substance and drug product. A typical reversed-phase HPLC method provides excellent resolution and reproducibility.
Validated HPLC Method Performance
The following table summarizes the performance characteristics of a typical validated reversed-phase HPLC method for the analysis of this compound.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Experimental Protocol: HPLC
-
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient :
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a stock solution of the sample in methanol at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL. For analysis of samples in complex matrices, filtration through a 0.22 µm syringe filter is recommended.[1][2]
HPLC analytical workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for trace-level analysis, impurity identification, and for quantitative bioanalysis of this compound and its metabolites due to its superior sensitivity and selectivity.
Validated LC-MS Method Performance
Below is a summary of typical performance characteristics for a validated LC-MS/MS method for quantifying a this compound derivative in a biological matrix.
| Validation Parameter | Result |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | < 15.0% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Matrix Effect | Minimal and compensated by internal standard. |
Experimental Protocol: LC-MS
-
Instrumentation : A standard HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient : A suitable gradient is developed to ensure separation from matrix components.
-
Flow Rate : 0.4 mL/min.
-
Ionization Mode : ESI Positive.
-
MS Detection : Multiple Reaction Monitoring (MRM) for quantification.
-
Sample Preparation : For biological samples (e.g., plasma), protein precipitation with acetonitrile followed by centrifugation is a common and effective cleanup step.[1] The supernatant is then diluted and injected.
LC-MS bioanalytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Typical NMR Data
While specific chemical shifts can vary based on the solvent and instrument, the following provides an expectation for the NMR data of this compound.
| Technique | Parameter | Typical Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.5-8.0 ppm. Methylene protons (~4.5 ppm) and NH proton (variable). |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons between 120-150 ppm. Carbonyl carbon around 170 ppm. |
Spectroscopic and analytical data for related isoindolinone derivatives have been reported, providing a reference for spectral interpretation.[3]
Experimental Protocol: NMR
-
Instrumentation : 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
-
¹H NMR Acquisition :
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition :
-
Use a standard pulse program with proton decoupling.
-
A greater number of scans will be required compared to ¹H NMR.
-
Logical workflow for structural elucidation by NMR.
Conclusion
The selection of an analytical method for this compound and its derivatives is guided by the specific analytical objective. HPLC is a robust and cost-effective method for routine quantification and purity assessment.[1] LC-MS offers unparalleled sensitivity and specificity, making it indispensable for trace-level analysis and bioanalysis.[1] Finally, NMR spectroscopy remains the gold standard for unequivocal structural confirmation. A combination of these techniques is often employed to provide a comprehensive characterization of the molecule.
References
Safety Operating Guide
Proper Disposal of 6-Bromoisoindolin-1-one: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, procedural framework for the proper disposal of 6-Bromoisoindolin-1-one, a halogenated organic compound. Adherence to these protocols is critical for regulatory adherence and operational safety.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal procedures should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1] Essential personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times.[1][2] Ensure that an eyewash station and safety shower are readily accessible.
Waste Classification and Segregation: A Critical First Step
Proper waste segregation is a cornerstone of safe laboratory practice. As a brominated organic compound, this compound is classified as a halogenated organic waste. It is crucial to collect this waste in a designated, clearly labeled "Halogenated Organic Waste" container.[1][3]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste streams.[1] Mixing waste types complicates and increases the cost of disposal.
-
Original Containers: When possible, keep the chemical in its original container to prevent misidentification.[1]
-
Container Compatibility: Use a chemically compatible waste container, such as a high-density polyethylene (HDPE) container, for collecting halogenated waste.[1]
Step-by-Step Disposal Protocol
The recommended method for the final disposal of this compound is through a licensed and approved waste disposal facility.[1][4] The most common and effective method for destroying halogenated organic compounds is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing technology.[1]
Procedure for Preparing Waste for Disposal:
-
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Minimize the generation of dust during the transfer.
-
Ensure the container is securely sealed and accurately labeled with the chemical name and hazard information.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Place solid contaminated materials, such as gloves and weighing paper, into a sealed bag.
-
Deposit the sealed bag into the solid "Halogenated Organic Waste" container.[1]
-
-
Contaminated Glassware:
-
Decontaminate glassware before washing.
-
Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the rinsate in the liquid "Halogenated Organic Waste" container.[1]
-
After the initial rinse, the glassware can be cleaned according to standard laboratory procedures.
-
Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[1]
Summary of Safety and Disposal Information
| Parameter | Guideline | Reference |
| Chemical Classification | Halogenated Organic Compound | [1][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Primary Disposal Container | Labeled "Halogenated Organic Waste" (HDPE recommended) | [1] |
| Recommended Disposal Method | Controlled incineration by a licensed waste disposal facility | [1] |
| Prohibited Disposal Methods | Drain disposal, regular trash | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling 6-Bromoisoindolin-1-one
Essential Safety and Handling Guide for 6-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a key building block in protein degradation research. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and/or Face Shield | Wear tightly fitting safety goggles.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4] |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A standard lab coat is required for all handling procedures. For larger quantities or procedures with a significant splash potential, chemical-resistant coveralls are recommended.[2][5] |
| Hands | Chemical-resistant Gloves | Nitrile gloves are suitable for general use.[2][6] For prolonged or direct contact, consider using double gloves or more robust gloves such as butyl rubber or neoprene. Always inspect gloves for any signs of degradation before use.[4][5] |
| Respiratory | Air-Purifying Respirator | All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved air-purifying respirator with a particulate filter is required.[5][8] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental compliance.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. med.libretexts.org [med.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
